Product packaging for (4-Aminocyclohexyl)methanol(Cat. No.:CAS No. 1467-84-1)

(4-Aminocyclohexyl)methanol

Cat. No.: B024447
CAS No.: 1467-84-1
M. Wt: 129.2 g/mol
InChI Key: GHUJZOFJZVGTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Aminocyclohexyl)methanol is a versatile and valuable bifunctional intermediate in organic and medicinal chemistry. This compound features both a primary amino group and a hydroxymethyl group on a cyclohexane ring, making it a crucial building block for constructing more complex molecules. Its primary research value lies in pharmaceutical development, where it serves as a key synthon in the synthesis of various active compounds. The cyclohexane scaffold provides a rigid structure that can influence the pharmacokinetic and pharmacodynamic properties of resultant molecules. Researchers utilize this compound in the exploration of new drug candidates, leveraging its functional groups for amide bond formation, reductive amination, and other coupling reactions. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B024447 (4-Aminocyclohexyl)methanol CAS No. 1467-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUJZOFJZVGTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347686
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-84-1, 89854-94-4, 30134-98-6
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminocyclohex-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1r,4r)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1s,4s)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (4-aminocyclohexyl)methanol, a valuable building block in pharmaceutical and materials science. This document details key synthetic routes, including catalytic hydrogenation of aromatic precursors and the reduction of carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and process visualizations.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct routes, primarily starting from either p-aminobenzoic acid or 4-nitrobenzoic acid. The choice of pathway often depends on factors such as desired stereoisomer (cis or trans), required purity, scalability, and available reagents and equipment. A biocatalytic route for a structurally related compound, 4-aminocyclohexanol, is also presented as a modern and stereoselective alternative.

The main synthetic strategies covered in this guide are:

  • Pathway 1: Catalytic Hydrogenation of p-Aminobenzoic Acid followed by Reduction.

  • Pathway 2: Reduction of 4-Nitrobenzoic Acid followed by Hydrogenation and further Reduction.

  • Pathway 3: Biocatalytic Synthesis of 4-Aminocyclohexanol Isomers (a related compound).

Data Presentation: Comparison of Key Synthesis Steps

The following tables summarize quantitative data for the critical steps in the synthesis of this compound and its intermediates.

Table 1: Catalytic Hydrogenation of p-Aminobenzoic Acid to 4-Aminocyclohexanecarboxylic Acid

CatalystStarting MaterialReagents & SolventsTemperature (°C)PressureReaction Time (h)Yield (%)cis:trans RatioReference
5% Ru/Cp-Aminobenzoic acid10% NaOH (aq)10015 bar H₂20Not explicitly stated, but conversion is complete1:4.6[1]
10% Rh-0.1% Pd/Cp-Aminobenzoic acidWaterNot specified50 p.s.i. H₂Not specified (until H₂ uptake ceases)68-71Mixture of cis and trans[2]

Table 2: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

CatalystStarting MaterialReagents & SolventsTemperature (°C)PressureReaction Time (h)Yield (%)Purity (%)Reference
Pd/C4-Nitrobenzoic acidNaOH (aq)60-702-4 MPa H₂1>96>99

Table 3: Biocatalytic Synthesis of cis-4-Aminocyclohexanol

EnzymesStarting MaterialReagents & SolventsTemperature (°C)Reaction Time (h)Substrate Conc. (mM)Yield (%)Diastereomeric Ratio (cis:trans)Reference
LK-KRED & ATA-2001,4-CyclohexanedioneKPi buffer, NADP⁺, Isopropylamine, PLP, DMSO304850Not specifiedNot specified[3]

Mandatory Visualization: Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic pathways.

G cluster_0 Pathway 1: From p-Aminobenzoic Acid p_aminobenzoic_acid p-Aminobenzoic Acid cyclohexanecarboxylic_acid 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) p_aminobenzoic_acid->cyclohexanecarboxylic_acid Catalytic Hydrogenation (e.g., Ru/C, H₂) esterification Esterification (e.g., EtOH, H⁺) cyclohexanecarboxylic_acid->esterification separation Isomer Separation cyclohexanecarboxylic_acid->separation ester Ethyl 4-Aminocyclohexanecarboxylate esterification->ester final_product This compound ester->final_product Reduction (e.g., LiAlH₄)

Caption: Synthesis of this compound starting from p-aminobenzoic acid.

G cluster_1 Pathway 2: From 4-Nitrobenzoic Acid nitrobenzoic_acid 4-Nitrobenzoic Acid aminobenzoic_acid 4-Aminobenzoic Acid nitrobenzoic_acid->aminobenzoic_acid Nitro Group Reduction (e.g., Pd/C, H₂) cyclohexanecarboxylic_acid 4-Aminocyclohexanecarboxylic Acid aminobenzoic_acid->cyclohexanecarboxylic_acid Catalytic Hydrogenation final_product This compound cyclohexanecarboxylic_acid->final_product Carboxylic Acid Reduction (e.g., LiAlH₄ or Borane) G cluster_2 Pathway 3: Biocatalytic Synthesis of 4-Aminocyclohexanol diketone 1,4-Cyclohexanedione hydroxyketone 4-Hydroxycyclohexanone diketone->hydroxyketone Keto Reductase (KRED) aminocyclohexanol 4-Aminocyclohexanol (cis or trans) hydroxyketone->aminocyclohexanol Amine Transaminase (ATA)

References

An In-depth Technical Guide to the Cis-Trans Isomerism of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminocyclohexyl)methanol is a key bifunctional building block in medicinal chemistry and drug development, notable for its cis and trans isomers which exhibit distinct physicochemical properties and pharmacological relevance. The stereochemistry of the amino and hydroxymethyl groups on the cyclohexane ring dictates the three-dimensional structure of the molecule, influencing its reactivity, biological activity, and suitability as a pharmaceutical intermediate. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of this compound. Detailed experimental protocols, comparative data, and the application of these isomers in drug discovery, particularly the role of the trans isomer as a crucial precursor to the mucolytic agent Ambroxol, are presented.

Introduction

Cis-trans isomerism, a form of stereoisomerism, plays a critical role in determining the pharmacological and toxicological profiles of drug molecules. In cyclic systems like cyclohexane derivatives, the spatial arrangement of substituents as either cis (on the same side of the ring) or trans (on opposite sides of the ring) can lead to significant differences in their interaction with biological targets. This compound, with its primary amine and alcohol functionalities, is a versatile scaffold for the synthesis of a wide range of biologically active compounds. The distinct stereochemical configurations of its cis and trans isomers make them valuable as separate entities in the development of new chemical entities with improved efficacy and safety profiles. The trans isomer, in particular, is a well-established intermediate in the industrial synthesis of Ambroxol, a widely used mucolytic drug.

Physicochemical Properties of Cis and Trans Isomers

The spatial arrangement of the amino and hydroxymethyl groups in the cis and trans isomers of this compound leads to notable differences in their physical and chemical properties. These differences are crucial for their separation and have implications for their reactivity and biological activity.

PropertyCis-(4-Aminocyclohexyl)methanolTrans-(4-Aminocyclohexyl)methanol
CAS Number 30134-98-6[1]1467-84-1[2][3]
Molecular Formula C₇H₁₅NO[1]C₇H₁₅NO[2][3]
Molecular Weight 129.20 g/mol [1]129.20 g/mol [2][3]
Appearance -White to off-white solid[2]
Boiling Point 218.8 °C at 760 mmHg[1]~305-307 °C[4]
Melting Point -146-148 °C
Density 0.974 g/cm³[1]-
Solubility -Soluble in Chloroform, Dichloromethane, Methanol

Synthesis of Cis and Trans Isomers

The stereoselective synthesis of the cis and trans isomers of this compound is a key step in their utilization for drug development. The choice of starting materials and reaction conditions dictates the predominant isomer formed.

Synthesis of Trans-(4-Aminocyclohexyl)methanol

The synthesis of the trans isomer is well-documented due to its industrial importance as a precursor to Ambroxol. A common route involves the catalytic hydrogenation of a 4-aminobenzoic acid ester, followed by a series of transformations.

Experimental Protocol: Synthesis of Trans-(4-Aminocyclohexyl)methanol Hydrochloride from 4-Aminobenzoic Ester [5]

This multi-step synthesis involves the following key transformations:

  • Catalytic Hydrogenation: The aromatic ring of a 4-aminobenzoic ester is hydrogenated to a cyclohexane ring. This step typically yields a mixture of cis and trans isomers.

  • Phthaloyl Formylation: The amino group is protected to prevent side reactions in subsequent steps.

  • Isomerization: The mixture of isomers is subjected to conditions that favor the formation of the more stable trans isomer. This can be achieved by heating in the presence of a base like potassium tert-butoxide.

  • Hydrazinolysis: The protecting group is removed.

  • Ester Group Reduction: The ester group is reduced to a hydroxymethyl group.

  • Amino Deprotection and Salification: The amino group is deprotected, and the final product is converted to its hydrochloride salt for improved stability and handling.

Synthesis of Cis-(4-Aminocyclohexyl)methanol

Detailed protocols for the stereoselective synthesis of the cis isomer are less commonly reported in the literature. However, it can be obtained through the reduction of a suitably protected 4-aminocyclohexanone, where the choice of reducing agent can influence the stereochemical outcome.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers is a critical step to obtain the desired stereochemically pure compound. Fractional crystallization is a widely used technique for this purpose, exploiting the differences in the physical properties of the isomers, such as their solubility and crystal lattice energy.

Experimental Protocol: Separation of Cis and Trans Isomers by Fractional Crystallization

A general procedure for the separation of cis and trans isomers of aminocyclohexane derivatives involves the following steps:

  • Dissolution: The mixture of cis and trans isomers is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to ensure complete dissolution.

  • Cooling: The solution is slowly cooled to allow for the selective crystallization of the less soluble isomer. The cooling rate is crucial to ensure the formation of pure crystals.

  • Isolation: The crystallized isomer is isolated by filtration.

  • Recrystallization: The isolated crystals may be further purified by one or more recrystallization steps to achieve the desired level of purity. The mother liquor, enriched in the more soluble isomer, can be concentrated and subjected to further crystallization to isolate the second isomer.

The choice of solvent is critical and is determined empirically. For aminocyclohexane derivatives, alcohols such as methanol or ethanol, or mixtures with other organic solvents, are often employed. The formation of salts, such as hydrochlorides, can also alter the solubility and improve the efficiency of separation by fractional crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the characterization and differentiation of the cis and trans isomers of this compound.

¹H and ¹³C NMR Spectroscopy

The stereochemical differences between the cis and trans isomers result in distinct chemical shifts and coupling constants in their NMR spectra. The analysis of these spectra allows for unambiguous assignment of the stereochemistry. For the closely related 4-aminocyclohexanol, the following key differences are observed[6]:

  • ¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H-1) in the cis isomer is in an equatorial position and resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer. Similarly, the proton on the carbon with the amino group (H-4) in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer. The coupling constants are also diagnostic, with the trans isomer showing large axial-axial couplings (typically 10-13 Hz) for the H-1 and H-4 protons[6].

  • ¹³C NMR: The chemical shifts of the carbons attached to the hydroxyl (C-1) and amino (C-4) groups are sensitive to the stereochemistry of these substituents[6].

FTIR Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. While the FTIR spectra of both cis and trans isomers will show characteristic bands for O-H, N-H, and C-H stretching and bending vibrations, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different molecular symmetry and vibrational modes of the two isomers. These differences can be used to distinguish between the two isomers and to assess the purity of a sample.

Applications in Drug Development

Both cis and trans isomers of this compound are valuable building blocks in the synthesis of pharmaceuticals.[7] Their distinct three-dimensional structures can lead to different pharmacological activities.

Trans-(4-Aminocyclohexyl)methanol in the Synthesis of Ambroxol

The most significant application of trans-(4-Aminocyclohexyl)methanol is as a key intermediate in the synthesis of Ambroxol, a widely used mucolytic agent that promotes the clearance of mucus from the respiratory tract.

Synthesis of Ambroxol from Trans-(4-Aminocyclohexyl)methanol

The synthesis of Ambroxol typically involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[8] The trans stereochemistry of the starting material is crucial for the desired pharmacological activity of the final drug molecule.

dot

Ambroxol_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_3_5_dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde Reductive_Amination Reductive Amination 2_amino_3_5_dibromobenzaldehyde->Reductive_Amination trans_4_aminocyclohexanol trans-4-Aminocyclohexanol trans_4_aminocyclohexanol->Reductive_Amination Ambroxol Ambroxol Reductive_Amination->Ambroxol

Caption: Synthesis of Ambroxol via Reductive Amination.

Cis-(4-Aminocyclohexyl)methanol in Drug Discovery

The cis isomer of this compound also serves as a valuable building block in the synthesis of novel compounds for drug discovery.[7] Its unique stereochemistry can be exploited to generate libraries of compounds with diverse three-dimensional structures for screening against various biological targets.

Conclusion

The cis and trans isomers of this compound represent a compelling example of the importance of stereochemistry in medicinal chemistry and drug development. Their distinct physical and chemical properties necessitate specific synthetic and separation strategies to obtain the desired isomer in high purity. The well-established role of the trans isomer in the synthesis of Ambroxol highlights the industrial relevance of this compound. As the demand for stereochemically pure drugs continues to grow, a thorough understanding of the synthesis, characterization, and application of these isomers will remain crucial for the development of new and improved therapeutics.

Experimental Workflows and Logical Relationships

dot

Isomer_Separation_Workflow Start Mixture of Cis and Trans Isomers Dissolution Dissolve in a suitable solvent at elevated temperature Start->Dissolution Cooling Slowly cool the solution Dissolution->Cooling Crystallization Selective crystallization of the less soluble isomer Cooling->Crystallization Filtration Isolate crystals by filtration Crystallization->Filtration Crystals Crystals of the less soluble isomer Filtration->Crystals Mother_Liquor Mother liquor enriched in the more soluble isomer Filtration->Mother_Liquor Recrystallization Recrystallize for higher purity Crystals->Recrystallization Concentration Concentrate the mother liquor Mother_Liquor->Concentration Pure_Isomer_1 Pure Less Soluble Isomer Recrystallization->Pure_Isomer_1 Crystallization_2 Crystallize the more soluble isomer Concentration->Crystallization_2 Pure_Isomer_2 Pure More Soluble Isomer Crystallization_2->Pure_Isomer_2

Caption: Fractional Crystallization Workflow for Isomer Separation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Aminocyclohexyl)methanol is a bifunctional cycloaliphatic compound incorporating both a primary amine and a primary alcohol. This unique structure, existing as cis and trans stereoisomers, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its cyclohexane core provides rigidity, while the amino and hydroxyl functionalities offer versatile points for chemical modification. Understanding the distinct physical and chemical properties of each isomer is crucial for its effective application in research and development.

Physicochemical Properties

The stereochemistry of the amino and hydroxymethyl groups on the cyclohexane ring significantly influences the physical properties of this compound. The trans isomer, with both substituents in equatorial positions in the chair conformation, is generally more stable and possesses a higher melting point, while the cis isomer is a liquid at room temperature.

Identification and General Properties
PropertyValueReference
Chemical Name This compound
Synonyms 4-(Hydroxymethyl)cyclohexylamine
Molecular Formula C₇H₁₅NO[1][2][3][4]
Molecular Weight 129.20 g/mol [1][2][3][4]
CAS Number (Mixture) 1504-49-0[5]
CAS Number (cis) 30134-98-6[1][4]
CAS Number (trans) 1467-84-1[2][3]
Isomer-Specific Physical Properties

A direct comparison of the physical properties of the cis and trans isomers highlights the impact of their stereochemistry.

Propertycis-(4-Aminocyclohexyl)methanoltrans-(4-Aminocyclohexyl)methanol
Appearance LiquidWhite to off-white solid
Melting Point Not Applicable146-148 °C[2]
Boiling Point 218.8 °C at 760 mmHg[1][6]~305-307 °C (Predicted)[7]
Density 0.974 g/cm³[1][6]0.974 g/cm³ (Predicted)[7]
Refractive Index 1.477[1]1.477 (Predicted)[7]
Solubility Data not availableSoluble in water, ethanol, ether, chloroform, dichloromethane, and methanol.[2][7]
Vapor Pressure 0.026 mmHg at 25 °C[1][6]Data not available
Flash Point 86.1 °C[1][6]Data not available

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The axial or equatorial orientation of the protons attached to the carbons bearing the amino and hydroxymethyl groups leads to distinct chemical shifts and coupling constants.

Expected ¹H NMR Spectral Features:

  • Cis Isomer: The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the amino group (CH-NH₂) would likely exhibit complex multiplets with smaller coupling constants, indicative of both axial-equatorial and equatorial-equatorial couplings.

  • Trans Isomer: The protons at the C1 and C4 positions are expected to be in axial positions in the most stable chair conformation. This would result in large axial-axial coupling constants with the neighboring axial protons, appearing as a triplet of triplets or a complex multiplet with at least one large coupling constant.

Expected ¹³C NMR Spectral Features:

The chemical shifts of the carbons in the cyclohexane ring will differ between the cis and trans isomers due to the different steric environments. The carbon atoms bonded to the axial substituents in the cis isomer are expected to be shielded and resonate at a higher field (lower ppm) compared to the carbons bonded to the equatorial substituents in the trans isomer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, for both isomers, will be characterized by the vibrational frequencies of its functional groups.

Expected IR Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, likely showing hydrogen bonding.

  • N-H Stretch: One or two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclohexane ring and the methylene group.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the C-O single bond of the primary alcohol.

  • N-H Bend: A medium to strong absorption in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Features:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 129.20).

  • Fragmentation: Common fragmentation pathways would involve the loss of water (M-18), ammonia (M-17), or the hydroxymethyl group (M-31). Cleavage of the cyclohexane ring is also possible.

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of both primary amines and primary alcohols.

  • Amine Group Reactivity: The primary amine is nucleophilic and basic. It can undergo acylation, alkylation, arylation, and condensation reactions with aldehydes and ketones to form imines. It will also react with acids to form ammonium salts.

  • Alcohol Group Reactivity: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. It can undergo esterification with carboxylic acids or their derivatives, and etherification.

  • Stability: The compound is generally stable under normal conditions. However, it is sensitive to strong oxidizing agents. The cyclohexane ring is conformationally stable.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[1]

  • Pharmaceutical Synthesis: The presence of two reactive functional groups at defined stereochemical positions makes it a valuable chiral building block for the synthesis of complex pharmaceutical compounds.[1] Its rigid cyclohexane scaffold can be used to control the spatial orientation of pharmacophoric groups.

  • Agrochemicals: It serves as an intermediate in the production of biologically active compounds used in agriculture.[1]

  • Specialty Chemicals: It is used in the synthesis of surfactants and corrosion inhibitors.[1]

Experimental Protocols

The following are general methodologies for the determination of the key physical and spectral properties of this compound.

Melting Point Determination (for trans isomer)

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[8][9][10]

  • Sample Preparation: A small amount of the dry, powdered trans-(4-Aminocyclohexyl)methanol is packed into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[8] For a pure compound, this range is typically narrow (0.5-2 °C).[9]

Boiling Point Determination (for cis isomer)

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[11][12]

  • Apparatus Setup: A small volume of cis-(4-Aminocyclohexyl)methanol is placed in a distillation flask with boiling chips.[13] A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Measurement: The liquid is heated to a gentle boil. The temperature is recorded when the vapor temperature is constant.[14][15]

Solubility Determination

Solubility can be determined by adding a known amount of solute to a known volume of solvent and observing the point of saturation.[16][17][18][19][20]

  • Procedure: A small, accurately weighed amount of this compound is added to a measured volume of the solvent at a constant temperature.

  • Observation: The mixture is agitated until no more solute dissolves.

  • Quantification: The amount of dissolved solute is determined, often by filtering the saturated solution and evaporating the solvent from a known volume of the filtrate to determine the mass of the dissolved solid.

NMR Spectra Acquisition

NMR spectra are obtained by dissolving the sample in a deuterated solvent and placing it in a strong magnetic field.[21][22][23][24][25]

  • Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired using appropriate pulse sequences.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

IR Spectrum Acquisition

An IR spectrum is obtained by passing infrared radiation through the sample.[26][27][28][29][30]

  • Sample Preparation: For the liquid cis isomer, a thin film can be prepared between two KBr or NaCl plates. For the solid trans isomer, a KBr pellet can be made by mixing the sample with KBr powder and pressing it into a disk, or a nujol mull can be prepared.[29]

  • Measurement: The prepared sample is placed in an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrum Acquisition

A mass spectrum is obtained by ionizing the sample and separating the resulting ions based on their mass-to-charge ratio.[31][32][33][34][35]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like GC or LC.[34]

  • Ionization: The sample is ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[32][34]

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.[35]

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application synthesis Synthesis of this compound purification Purification (e.g., Distillation/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) - Isomer Identification - Purity Assessment purification->nmr Sample ms Mass Spectrometry - Molecular Weight Confirmation nmr->ms ir IR Spectroscopy - Functional Group Analysis ms->ir physical_props Physical Property Measurement - Melting/Boiling Point - Solubility ir->physical_props application Use in Drug Discovery or Materials Science physical_props->application Characterized Compound

Workflow for the characterization of this compound.

References

An In-depth Technical Guide to (4-Aminocyclohexyl)methanol: Identifiers, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Aminocyclohexyl)methanol, a versatile building block in medicinal chemistry. This document details its chemical identifiers, stereoisomers, and provides an in-depth look at its synthesis. Furthermore, it explores its application in drug development, with a particular focus on its role as a key structural motif in Janus kinase (JAK) inhibitors.

Core Identifiers and Physicochemical Properties

This compound is a cycloaliphatic primary amine and alcohol. Its chemical structure consists of a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group. The spatial arrangement of these substituents gives rise to cis and trans stereoisomers, each with distinct chemical and physical properties.

IdentifierValueReference
Molecular Formula C₇H₁₅NO[1][2][3]
Molecular Weight 129.20 g/mol [1][2]
General CAS Number 1504-49-0
trans-Isomer CAS Number 1467-84-1[1][4]
cis-Isomer CAS Number 30134-98-6[2][3]
Mixture of Diastereomers CAS Number 89854-94-4

Table 1: Chemical Identifiers for this compound

Propertycis-Isomertrans-IsomerReference
Appearance White powderColorless to yellowish liquid or white to off-white solid[5]
Boiling Point 218.8 °C at 760 mmHg305-307 °C[5][6]
Density 0.974 g/cm³-[6]
Purity 97%≥97%[1][2]
Storage Conditions 2-8 °C, Keep in dark place, inert atmosphere4°C, protect from light[1][2]

Table 2: Physicochemical Properties of this compound Isomers

Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride

A common synthetic route to trans-(4-Aminocyclohexyl)methanol hydrochloride involves a multi-step process starting from a 4-aminobenzoic acid ester. The following protocol is a summarized example of such a synthesis.

Experimental Protocol:

  • Catalytic Hydrogenation: 4-aminobenzoic acid ester is subjected to catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring.

  • Phthaloylation: The amino group is protected with a phthaloyl group.

  • Isomerization: The cis/trans mixture is subjected to a conversion reaction to enrich the desired trans-isomer.

  • Hydrazinolysis: The phthaloyl protecting group is removed using hydrazine.

  • Amino Protection: The amino group is re-protected with a suitable protecting group (e.g., Boc).

  • Ester Group Reduction: The ester group is reduced to a primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[7][8][9][10][11]

  • Deprotection and Salt Formation: The amino protecting group is removed, and the final product is isolated as the hydrochloride salt.[12]

Detailed Experimental Workflow

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product 4-Aminobenzoic Acid Ester 4-Aminobenzoic Acid Ester Catalytic Hydrogenation Catalytic Hydrogenation 4-Aminobenzoic Acid Ester->Catalytic Hydrogenation Phthaloylation Phthaloylation Catalytic Hydrogenation->Phthaloylation Isomerization Isomerization Phthaloylation->Isomerization Hydrazinolysis Hydrazinolysis Isomerization->Hydrazinolysis Amino Protection (e.g., Boc) Amino Protection (e.g., Boc) Hydrazinolysis->Amino Protection (e.g., Boc) Ester Reduction (LiAlH4) Ester Reduction (LiAlH4) Amino Protection (e.g., Boc)->Ester Reduction (LiAlH4) Deprotection & HCl Salt Formation Deprotection & HCl Salt Formation Ester Reduction (LiAlH4)->Deprotection & HCl Salt Formation trans-(4-Aminocyclohexyl)methanol HCl trans-(4-Aminocyclohexyl)methanol HCl Deprotection & HCl Salt Formation->trans-(4-Aminocyclohexyl)methanol HCl

Caption: Synthetic pathway to trans-(4-Aminocyclohexyl)methanol HCl.

Spectroscopic Data

TechniqueData for trans-(4-Aminocyclohexyl)methanol
¹H NMR Spectral data available from suppliers.[13]
¹³C NMR Spectral data available from suppliers.
FT-IR Characteristic peaks for O-H, N-H, and C-H stretching.
Mass Spec. Expected molecular ion peak [M]+ at m/z 129.20.

Table 3: Spectroscopic Data for trans-(4-Aminocyclohexyl)methanol

Application in Drug Development: Janus Kinase (JAK) Inhibitors

This compound is a key building block in the synthesis of several small molecule inhibitors targeting the Janus kinase (JAK) family of enzymes.[14][15][16] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[14][15][16][17][18][19][20]

JAK inhibitors containing the this compound moiety act by competing with ATP for the kinase domain of JAK enzymes, thereby blocking the downstream signaling cascade.

JAK-STAT Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor JAK_Inhibitor JAK Inhibitor (contains (4-aminocyclohexyl) methanol moiety) JAK_Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold plays a crucial role in the binding of JAK inhibitors to the kinase domain. Structure-Activity Relationship (SAR) studies explore how modifications to this and other parts of the molecule affect its biological activity.[21][22][23][24]

Logical Relationships in SAR for this compound Derivatives

G cluster_modifications Structural Modifications cluster_outcomes Impact on Properties Core This compound Scaffold Mod_Amine Amine Substitution Core->Mod_Amine Mod_Hydroxyl Hydroxyl Derivatization Core->Mod_Hydroxyl Mod_Cyclohexyl Cyclohexyl Ring Conformation (cis/trans) Core->Mod_Cyclohexyl Potency Binding Affinity (Potency) Mod_Amine->Potency Selectivity Selectivity for JAK Isoforms Mod_Amine->Selectivity ADME ADME Properties (Solubility, Permeability) Mod_Hydroxyl->ADME Mod_Cyclohexyl->Potency Mod_Cyclohexyl->Selectivity

Caption: Key structure-activity relationships for this compound derivatives.

References

Stereoselective Synthesis of (4-Aminocyclohexyl)methanol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of cis- and trans-(4-aminocyclohexyl)methanol. These isomers are valuable building blocks in medicinal chemistry and materials science, where their distinct spatial arrangements of the amino and hydroxymethyl groups dictate their biological activity and material properties. This document details established synthetic routes, provides experimental protocols for key reactions, and presents quantitative data to facilitate the selection of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The primary approach to synthesizing (4-aminocyclohexyl)methanol isomers begins with the catalytic hydrogenation of a readily available aromatic precursor, typically p-aminobenzoic acid or its esters. The stereochemical outcome of this hydrogenation is the critical step that determines the ratio of the resulting cis and trans isomers of the intermediate, 4-aminocyclohexanecarboxylic acid. Subsequent reduction of the carboxylic acid or ester functionality, a transformation that is generally stereoretentive, affords the target this compound isomers.

The choice of catalyst and reaction conditions for the hydrogenation of the aromatic ring is paramount in controlling the stereoselectivity of the process. Generally, rhodium-based catalysts tend to favor the formation of the cis isomer, while ruthenium and rhodium catalysts under specific conditions can be employed to achieve a higher proportion of the trans isomer.

Following the stereoselective synthesis of the 4-aminocyclohexanecarboxylic acid intermediate, separation of the isomers can be performed, or the mixture can be subjected to isomerization conditions to enrich the desired isomer before the final reduction step.

Synthesis of trans-(4-Aminocyclohexyl)methanol

The synthesis of the trans isomer is often prioritized in pharmaceutical applications. The key to a successful trans-selective synthesis lies in the catalytic hydrogenation of p-aminobenzoic acid using a ruthenium-on-carbon (Ru/C) catalyst under basic conditions. An alternative route involves the isomerization of the cis isomer to the more thermodynamically stable trans isomer.

Stereoselective Hydrogenation Route

A one-pot process for the preparation of trans-4-aminocyclohexanecarboxylic acid with a high trans ratio has been developed, which can then be converted to the target alcohol.[1][2]

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid to trans-4-Aminocyclohexanecarboxylic Acid [1][2]

  • Reaction Setup: In an autoclave, mix p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL).

  • Hydrogenation: Stir the mixture at 100°C under a hydrogen pressure of 15 bar.

  • Reaction Monitoring: Monitor the reaction progress by TLC until no starting material is observed (approximately 20 hours).

  • Work-up: After cooling and venting the autoclave, the catalyst can be filtered off. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with a typical cis:trans ratio of 1:4.6.

  • Purification: The trans isomer can be isolated from the mixture through selective crystallization or by proceeding with the protection of the amino group and esterification of the carboxylic acid, which allows for chromatographic separation.

Isomerization and Reduction Route

This route involves the initial synthesis of a mixture of cis and trans isomers, followed by isomerization to enrich the trans isomer, and subsequent reduction of the ester group.

Experimental Protocol: Isomerization of cis to trans-4-(Phthalimido)cyclohexanecarboxylic Acid Ester

This is a representative procedure based on a multi-step synthesis described in the patent literature[3]. The initial hydrogenation of a 4-aminobenzoic ester yields a mixture of cis and trans isomers. The amino group is then protected (e.g., as a phthalimide) to facilitate handling and separation.

  • Isomerization: A mixture of the cis and trans isomers of the protected 4-aminocyclohexanecarboxylate is treated with a base such as potassium tert-butoxide in a suitable solvent (e.g., THF or methylene chloride) and heated. The reaction temperature can range from 40°C to 220°C, depending on the specific substrate and desired reaction time.[3] This process epimerizes the center bearing the carboxylate group, leading to an enrichment of the thermodynamically more stable trans isomer.

  • Work-up: The reaction is quenched with a mild acid (e.g., 2% aqueous acetic acid) to neutralize the base. The product is then extracted with an organic solvent, dried, and purified by recrystallization or chromatography.

Experimental Protocol: Reduction of trans-Methyl-4-aminocyclohexanecarboxylate to trans-(4-Aminocyclohexyl)methanol

This is a general procedure for the reduction of an ester to an alcohol using lithium aluminum hydride (LiAlH₄), which is a strong reducing agent capable of this transformation.[4][5][6] This reduction is stereoretentive.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.0-1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Addition of Ester: Dissolve the trans-methyl-4-aminocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-4 hours.

  • Quenching: Carefully cool the reaction mixture back to 0°C. Slowly and cautiously add ethyl acetate dropwise to quench any excess LiAlH₄. This is followed by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until the evolution of hydrogen gas ceases.

  • Isolation and Purification: Filter the resulting suspension through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trans-(4-aminocyclohexyl)methanol. Further purification can be achieved by distillation or recrystallization.

Synthesis of cis-(4-Aminocyclohexyl)methanol

The synthesis of the cis isomer generally relies on catalytic hydrogenation conditions that favor its formation. Rhodium-based catalysts are often employed for this purpose.

Stereoselective Hydrogenation Route

The hydrogenation of p-aminobenzoic acid using a rhodium-palladium on carbon catalyst can produce a mixture of cis and trans isomers, which can then be separated.[1] Certain rhodium catalysts are known to provide high cis selectivity in the hydrogenation of aromatic rings.[7][8]

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid to a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid [1]

  • Reaction Setup: In a pressure bottle, combine p-aminobenzoic acid (27.4 g, 0.20 mole), water (200 mL), and 10% rhodium-0.1% palladium on carbon catalyst (2 g).

  • Hydrogenation: Hydrogenate the mixture at 50 p.s.i. until the theoretical amount of hydrogen has been absorbed.

  • Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, which can be separated by fractional crystallization or chromatography.

Reduction of cis-4-Aminocyclohexanecarboxylic Acid Derivative

Once the cis-4-aminocyclohexanecarboxylic acid or its ester is isolated, the reduction to the corresponding alcohol can be carried out using the same LiAlH₄ reduction protocol as described for the trans isomer, as this step is stereoretentive.

Quantitative Data Summary

The following tables summarize the quantitative data for the key stereoselective hydrogenation step in the synthesis of 4-aminocyclohexanecarboxylic acid isomers.

Table 1: Stereoselective Hydrogenation of p-Aminobenzoic Acid

CatalystSolventTemperature (°C)Pressure (bar)cis:trans RatioYield (%)Reference
5% Ru/C10% NaOH (aq)100151:4.6High[2]
10% Rh-0.1% Pd/CWaterRoom Temp.~3.4 (50 psi)Mixture68-71[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and logical relationships in the stereoselective synthesis of this compound isomers.

trans_synthesis PABA p-Aminobenzoic Acid trans_acid trans-4-Aminocyclohexanecarboxylic Acid (major) PABA->trans_acid H2, Ru/C NaOH, 100°C, 15 bar trans_alcohol trans-(4-Aminocyclohexyl)methanol trans_acid->trans_alcohol 1. Esterification 2. LiAlH4, THF

Caption: Synthesis of trans-(4-Aminocyclohexyl)methanol.

cis_synthesis PABA p-Aminobenzoic Acid cis_trans_mixture cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture PABA->cis_trans_mixture H2, Rh-Pd/C Water, 50 psi cis_acid cis-4-Aminocyclohexanecarboxylic Acid cis_trans_mixture->cis_acid Separation cis_alcohol cis-(4-Aminocyclohexyl)methanol cis_acid->cis_alcohol 1. Esterification 2. LiAlH4, THF

Caption: Synthesis of cis-(4-Aminocyclohexyl)methanol.

isomerization_route cis_ester cis-4-Aminocyclohexanecarboxylate Derivative trans_ester trans-4-Aminocyclohexanecarboxylate Derivative (enriched) cis_ester->trans_ester Base (e.g., t-BuOK) Heat trans_alcohol trans-(4-Aminocyclohexyl)methanol trans_ester->trans_alcohol LiAlH4, THF

Caption: Isomerization route to trans-(4-Aminocyclohexyl)methanol.

References

Commercial availability and suppliers of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

(4-Aminocyclohexyl)methanol is a key bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, isomeric forms, physical and chemical properties, and its application in the synthesis of pharmaceutically relevant compounds.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, primarily as its cis and trans isomers. The purity of the commercially available material is typically high, often exceeding 97%. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Table 1: Selected Suppliers of cis-(4-Aminocyclohexyl)methanol
SupplierCAS NumberPurityNotes
Vibrant Pharma Inc.[1]30134-98-697%Available in gram quantities.
AA Blocks[2]30134-98-695%Available in milligram to gram quantities.
BLD Pharm[3]30134-98-6-Further information available upon request.
iChemical[4]30134-98-6-Custom packages and synthesis available.
ChemSrc[5]61367-22-497.0%As the hydrochloride salt.
Table 2: Selected Suppliers of trans-(4-Aminocyclohexyl)methanol
SupplierCAS NumberPurityNotes
ChemScene[6]1467-84-1≥97%Available in gram quantities.
United States Biological[7]1467-84-1Highly PurifiedAvailable in milligram quantities.
BLD Pharm[8]1467-84-1-Further information available upon request.
BOC Sciences[]1504-49-0-As the hydrochloride salt.
Santa Cruz Biotechnology[10]1504-49-0-For research use only.

Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical properties due to their different spatial arrangements. These differences can be exploited in their separation and purification.

Table 3: Physicochemical Data of this compound Isomers
Propertycis-(4-Aminocyclohexyl)methanoltrans-(4-Aminocyclohexyl)methanol
CAS Number 30134-98-6[1]1467-84-1[6]
Molecular Formula C₇H₁₅NO[1]C₇H₁₅NO[6]
Molecular Weight 129.20 g/mol [1]129.20 g/mol [6]
Appearance White powderWhite to Off-White Solid[7]
Melting Point Not available146-148°C[7]
Storage 2-8 °C[1]4°C, protect from light[6]

Experimental Protocols

Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride

This synthesis starts from a readily available starting material, 4-aminobenzoic acid ester.[11]

Step 1: Catalytic Hydrogenation of 4-Aminobenzoic Acid Ester

  • Materials: 4-aminobenzoic acid ester, catalyst (e.g., Pt/C, Rh/C, Ru/C, Pd/C, or Raney-Ni), solvent (e.g., methanol, ethanol, isopropanol, tetrahydrofuran, benzene, toluene, or dimethylbenzene).[11]

  • Procedure: The 4-aminobenzoic acid ester is dissolved in a suitable solvent and hydrogenated in the presence of a catalyst under pressure (2.0–15.0 MPa) and at elevated temperature (20–150 °C).[11] This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid esters.

Step 2: Isomerization (Optional, to enrich the trans isomer)

  • The mixture of isomers can be subjected to an isomerization process to enrich the desired trans isomer. This can be achieved by treating the mixture with a base in an alcohol.

Step 3: Reduction of the Ester Group

  • Materials: Mixture of 4-aminocyclohexanecarboxylic acid esters, reducing agent (e.g., lithium aluminum hydride), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

  • Procedure: The ester mixture is dissolved in an anhydrous solvent and treated with a strong reducing agent to reduce the ester functionality to a primary alcohol, yielding a mixture of cis- and trans-(4-Aminocyclohexyl)methanol.

Step 4: Separation of Isomers

  • The cis and trans isomers can be separated by fractional crystallization of their salts (e.g., hydrochloride) or by column chromatography.

Step 5: Formation of the Hydrochloride Salt

  • Materials: Isolated trans-(4-Aminocyclohexyl)methanol, hydrochloric acid (gaseous or in a solvent like ethanol).

  • Procedure: The isolated trans isomer is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be collected by filtration and dried.[11]

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[12] The cis and trans isomers can lead to final compounds with different biological activities and pharmacokinetic properties.

Role as a Synthetic Intermediate

The bifunctional nature of this compound allows for sequential or orthogonal functionalization of the amino and hydroxyl groups. The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides, while the hydroxyl group can be oxidized, etherified, or esterified. This versatility makes it a valuable scaffold for creating libraries of compounds for high-throughput screening.

Example of a Downstream Product

cis-(4-Aminocyclohexyl)methanol is a known intermediate in the synthesis of complex heterocyclic compounds, such as 5-(3-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)phenyl)-7-((1S,4S)-4-(aminomethyl)cyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While the specific therapeutic application of this final compound is not detailed in the readily available literature, its complex structure suggests it is likely a target molecule in a drug discovery program, potentially targeting kinases or other enzymes due to the pyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.

Visualizations

Procurement and Handling Workflow

The following diagram illustrates a typical workflow for a research organization to procure and handle this compound.

G Procurement and Handling Workflow for this compound cluster_procurement Procurement cluster_handling Handling and Storage Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Request Quote Request Quote Supplier Search->Request Quote Purchase Order Purchase Order Request Quote->Purchase Order Receive Shipment Receive Shipment Purchase Order->Receive Shipment Log in Inventory Log in Inventory Receive Shipment->Log in Inventory Store at 2-8°C Store at 2-8°C Log in Inventory->Store at 2-8°C SDS Review SDS Review Store at 2-8°C->SDS Review Use in Experiment Use in Experiment SDS Review->Use in Experiment

Procurement and Handling Workflow
Isomeric Relationship

The following diagram illustrates the relationship between the cis and trans isomers of this compound.

G Isomeric Relationship of this compound 4-Aminocyclohexanecarboxylic Acid Ester (cis/trans mixture) 4-Aminocyclohexanecarboxylic Acid Ester (cis/trans mixture) Reduction Reduction 4-Aminocyclohexanecarboxylic Acid Ester (cis/trans mixture)->Reduction This compound (cis/trans mixture) This compound (cis/trans mixture) Reduction->this compound (cis/trans mixture) Separation Separation This compound (cis/trans mixture)->Separation cis-(4-Aminocyclohexyl)methanol cis-(4-Aminocyclohexyl)methanol Separation->cis-(4-Aminocyclohexyl)methanol trans-(4-Aminocyclohexyl)methanol trans-(4-Aminocyclohexyl)methanol Separation->trans-(4-Aminocyclohexyl)methanol

Isomeric Relationship
Synthetic Utility in Drug Discovery

The diagram below shows the logical relationship of how cis-(4-Aminocyclohexyl)methanol can be used as a building block in the synthesis of a complex, drug-like molecule.

G Synthetic Utility of cis-(4-Aminocyclohexyl)methanol cis-(4-Aminocyclohexyl)methanol cis-(4-Aminocyclohexyl)methanol Protection of Amine Protection of Amine cis-(4-Aminocyclohexyl)methanol->Protection of Amine Protected Intermediate Protected Intermediate Protection of Amine->Protected Intermediate Coupling with Pyrrolo[2,3-d]pyrimidine Core Coupling with Pyrrolo[2,3-d]pyrimidine Core Protected Intermediate->Coupling with Pyrrolo[2,3-d]pyrimidine Core Coupled Product Coupled Product Coupling with Pyrrolo[2,3-d]pyrimidine Core->Coupled Product Deprotection Deprotection Coupled Product->Deprotection Final Drug-like Molecule Final Drug-like Molecule Deprotection->Final Drug-like Molecule

References

In-Depth Technical Guide to the Safety and Handling of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (4-Aminocyclohexyl)methanol (CAS No. 1504-49-0), a versatile building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a cycloaliphatic amino alcohol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1504-49-0[1][2][3]
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol
Boiling Point 218.796 °C at 760 mmHg[4]
Flash Point 86.125 °C[4]
Density 0.974 g/cm³[4]
Vapor Pressure 0.026 mmHg at 25 °C[4]
Refractive Index 1.477[4]
Storage Temperature Inert atmosphere, Room Temperature[3]

Hazard Identification and GHS Classification

Based on the available information for structurally similar compounds, this compound should be handled with care, assuming it may possess the following hazards until a complete GHS classification is available.

Table 2: Potential GHS Hazard Classification for this compound

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)центрWarningH302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemWarningH335: May cause respiratory irritation.

Note: This classification is based on data for analogous compounds and should be used for preliminary hazard assessment. A substance-specific risk assessment is required.

Toxicological Data

Occupational Exposure Limits

Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. For the related compound aminocyclohexane, the National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) of 10 ppm (40 mg/m³) over an eight-hour work shift. Given the lack of specific data, it is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure.

Experimental Protocols and Safe Handling

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Handling and Storage
  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Ground and bond containers and receiving equipment to prevent static discharge.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Isolate: Immediately evacuate the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the required personal protective equipment.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Absorption: Slowly add the absorbent material to the spill, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

This compound has a flash point of 86.125 °C and is combustible.[4]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: In a fire, toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides, may be produced.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_acquisition Acquisition & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_waste Waste Management cluster_emergency Emergency Preparedness Procurement Procurement & SDS Review Receiving Receiving & Inspection Procurement->Receiving InitialStorage Store in Designated Area (Cool, Dry, Well-Ventilated) Receiving->InitialStorage RiskAssessment Conduct Risk Assessment InitialStorage->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE SpillKit Ensure Spill Kit is Available RiskAssessment->SpillKit FirstAid Know Location of First-Aid & Eyewash Station RiskAssessment->FirstAid FumeHood Work in Chemical Fume Hood PPE->FumeHood Experiment Perform Experiment FumeHood->Experiment WasteCollection Collect Waste in Labeled Container Experiment->WasteCollection WasteStorage Store Waste Appropriately WasteCollection->WasteStorage Disposal Arrange for Professional Disposal WasteStorage->Disposal

Caption: Logical workflow for the safe handling of this compound.

References

The Versatility of (4-Aminocyclohexyl)methanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Aminocyclohexyl)methanol, a bifunctional cycloalkane, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including a rigid cyclohexane core and the presence of both primary amine and hydroxymethyl functional groups, offer a versatile platform for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the synthesis of the mucolytic agent Ambroxol and its potential in the development of other therapeutic agents.

Core Applications as a Bioisostere and Scaffold

The cyclohexane ring of this compound serves as a non-aromatic, lipophilic spacer that can mimic the spatial arrangement of a phenyl ring, a common motif in many drug molecules. This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, by avoiding the metabolic liabilities associated with aromatic rings. The presence of both an amino and a hydroxymethyl group provides two points for chemical modification, allowing for the facile introduction of various pharmacophoric elements and the exploration of structure-activity relationships (SAR).

Case Study: Synthesis of Ambroxol

A prominent example of the application of a this compound derivative is in the synthesis of Ambroxol, a widely used mucolytic drug. The trans-isomer of 4-aminocyclohexanol, a closely related analog, is a key starting material in several synthetic routes to Ambroxol.

Quantitative Data for Ambroxol

The following table summarizes key pharmacokinetic parameters of Ambroxol hydrochloride, demonstrating its clinical profile.

ParameterValueSpeciesAdministrationReference
Cmax 61.5 ng/mL (Test)HumanOral (single dose)[1]
57.3 ng/mL (Reference)HumanOral (single dose)[1]
Tmax 0.229 hHumanOral (single dose)[1]
AUC(t) 495.8 ng·h/mL (Test)HumanOral (single dose)[1]
468.3 ng·h/mL (Reference)HumanOral (single dose)[1]
Inhibition of Lipid Peroxidation 96% (10 mmol/L)Rat (liver mitochondria)in vitro[2]
74% (10 mmol/L)Rat (gastric mucosa)in vitro[2]
Experimental Protocols for Ambroxol Synthesis

Several synthetic routes to Ambroxol have been developed, with the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol being a common and efficient method.[3][4]

Protocol 1: Reductive Amination

This protocol describes the synthesis of Ambroxol hydrochloride via reductive amination.[3]

Materials:

  • trans-4-Aminocyclohexanol

  • 2-Amino-3,5-dibromobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Lithium perchlorate (LiClO₄)

  • 1,2-Dichloroethane

  • Dichloromethane

  • Acetone

  • Concentrated Hydrochloric Acid

  • Ice water

Procedure:

  • To a reaction flask, add trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), LiClO₄ (0.8 mmol), and NaBH(OAc)₃ (22 mmol).

  • Add 100 mL of 1,2-dichloroethane to the flask and stir the mixture at room temperature for 1.5 hours.

  • Upon completion of the reaction, pour the solution into 100 mL of ice water.

  • Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.

  • Remove the solvent from the organic phase by rotary evaporation under reduced pressure to yield crude Ambroxol base as a yellow liquid.

  • Dissolve the crude Ambroxol base in 100 mL of acetone.

  • While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to precipitate Ambroxol hydrochloride.

  • Filter the precipitate and wash with acetone to obtain the crude product.

  • Recrystallize the crude product from water, using activated carbon for decolorization, to yield pure Ambroxol hydrochloride.

Protocol 2: Synthesis from o-Nitrobenzaldehyde

This alternative route involves the bromination of o-nitrobenzaldehyde followed by reaction with trans-4-aminocyclohexanol, reduction, and salt formation.[5]

Materials:

  • o-Nitrobenzaldehyde

  • Bromine

  • trans-4-Aminocyclohexanol

  • Reducing agent (e.g., catalytic hydrogenation or metal-based reduction)

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Brominate o-nitrobenzaldehyde to obtain 2-nitro-3,5-dibromobenzaldehyde.

  • React the 2-nitro-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.

  • Reduce the nitro group and the imine formed in the previous step to yield Ambroxol base.

  • Dissolve the Ambroxol base in ethanol and add concentrated hydrochloric acid to precipitate Ambroxol hydrochloride.

  • Isolate and purify the product by filtration and recrystallization.

Visualizing the Synthetic Workflow

G cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: From o-Nitrobenzaldehyde Start1 trans-4-Aminocyclohexanol + 2-Amino-3,5-dibromobenzaldehyde Step1_1 Reductive Amination (NaBH(OAc)3, LiClO4) Start1->Step1_1 Intermediate1 Crude Ambroxol Base Step1_1->Intermediate1 Step1_2 Salt Formation (HCl in Acetone) Intermediate1->Step1_2 End1 Ambroxol Hydrochloride Step1_2->End1 Start2 o-Nitrobenzaldehyde Step2_1 Bromination Start2->Step2_1 Intermediate2_1 2-Nitro-3,5-dibromobenzaldehyde Step2_1->Intermediate2_1 Step2_2 Reaction with trans-4-Aminocyclohexanol Intermediate2_1->Step2_2 Intermediate2_2 Nitro-imine intermediate Step2_2->Intermediate2_2 Step2_3 Reduction Intermediate2_2->Step2_3 Intermediate2_3 Ambroxol Base Step2_3->Intermediate2_3 Step2_4 Salt Formation (HCl) Intermediate2_3->Step2_4 End2 Ambroxol Hydrochloride Step2_4->End2

Caption: Synthetic routes to Ambroxol Hydrochloride.

Mechanism of Action of Ambroxol

Ambroxol exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting the respiratory system but also exhibiting neuroprotective properties.

Mucolytic and Secretolytic Effects

Ambroxol's primary function is to enhance the clearance of mucus from the airways.[6][7] It achieves this by:

  • Depolymerizing Mucopolysaccharides: Ambroxol breaks down the disulfide bonds in mucopolysaccharide fibers, reducing the viscosity of mucus.[6]

  • Stimulating Surfactant Production: It stimulates type II pneumocytes to produce and release pulmonary surfactant, which reduces the adhesion of mucus to the bronchial walls.[6][7]

  • Enhancing Mucociliary Clearance: Ambroxol increases the ciliary beat frequency, which helps to transport the thinned mucus out of the respiratory tract.[6]

Anti-inflammatory and Antioxidant Properties

Ambroxol exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[6] It also acts as a free radical scavenger, protecting respiratory tissues from oxidative stress.[2][6]

Local Anesthetic Effect

Ambroxol has been shown to block neuronal voltage-gated sodium channels, which contributes to its local anesthetic effect, providing relief from sore throat.[6][8]

Neuroprotective Effects and Signaling Pathways

Recent studies have highlighted the neuroprotective potential of Ambroxol. It has been shown to act as a chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in Gaucher's disease.[9][10] By stabilizing GCase, Ambroxol may help to reduce the accumulation of glucosylceramide.

Furthermore, Ambroxol has been found to ameliorate lipopolysaccharide (LPS)-induced airway inflammation and mucus secretion by inhibiting the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[11]

Visualizing the Signaling Pathway of Ambroxol

G cluster_mucolytic Mucolytic & Secretolytic Effects cluster_anti_inflammatory Anti-inflammatory & Antioxidant Effects cluster_neuroprotective Neuroprotective Effects Ambroxol1 Ambroxol Mucus Mucus Viscosity Ambroxol1->Mucus Decreases Surfactant Surfactant Production Ambroxol1->Surfactant Increases Cilia Mucociliary Clearance Ambroxol1->Cilia Enhances Airway Improved Airway Clearance Mucus->Airway Surfactant->Airway Cilia->Airway Ambroxol2 Ambroxol Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Ambroxol2->Cytokines Inhibits ROS Reactive Oxygen Species Ambroxol2->ROS Scavenges Inflammation Reduced Inflammation & Oxidative Stress Cytokines->Inflammation ROS->Inflammation Ambroxol3 Ambroxol ERK ERK1/2 Signaling Ambroxol3->ERK Inhibits GCase Glucocerebrosidase (GCase) Ambroxol3->GCase Acts as Chaperone LPS LPS LPS->ERK Inflammation_Neuro Airway Inflammation & Mucus Secretion ERK->Inflammation_Neuro GCase_Stabilization GCase Stabilization GCase->GCase_Stabilization

Caption: Mechanism of action of Ambroxol.

Broader Potential in Drug Discovery

While the synthesis of Ambroxol is a well-established application, the this compound scaffold holds promise for the development of other therapeutic agents. Its ability to introduce a non-aromatic, three-dimensional element into molecules makes it an attractive building block for targeting a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). The bifunctional nature of the scaffold allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization campaigns.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in medicinal chemistry. The successful application of trans-4-aminocyclohexanol in the synthesis of Ambroxol highlights the utility of this scaffold in developing clinically effective drugs. The multifaceted mechanism of action of Ambroxol, encompassing mucolytic, anti-inflammatory, and neuroprotective effects, underscores the potential for discovering novel therapeutic activities through the exploration of molecules containing the this compound core. Future research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully exploit its potential in addressing a range of therapeutic needs.

References

A Technical Guide to the Reactivity of Amino and Hydroxyl Groups in (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminocyclohexyl)methanol is a bifunctional molecule incorporating both a primary amino group and a primary hydroxyl group. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The differential reactivity of the amino and hydroxyl moieties allows for selective functionalization, enabling the precise construction of molecular architectures. This technical guide provides an in-depth analysis of the factors governing the reactivity of these two functional groups, supported by experimental protocols and structured data for practical application in a research and development setting.

Core Principles of Reactivity

The selective modification of this compound hinges on the inherent differences in the nucleophilicity and basicity of the amino and hydroxyl groups.

Nucleophilicity and Basicity

The nitrogen atom of the primary amino group is more nucleophilic than the oxygen atom of the primary hydroxyl group. This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile.

The basicity of the two groups also plays a crucial role. The conjugate acid of the amino group (an ammonium ion) has a pKa of approximately 9-10, while the pKa of the alcohol is around 16-18. This indicates that the amino group is significantly more basic than the hydroxyl group. In reactions with electrophiles, the more basic amino group will generally react faster.

Steric Hindrance and Stereochemistry

This compound exists as cis and trans diastereomers. The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane ring can influence their accessibility and, consequently, their reactivity. In the more stable chair conformation, substituents can occupy either axial or equatorial positions. Generally, equatorial substituents are less sterically hindered and more reactive.[1]

  • trans Isomer: In the most stable conformation of the trans isomer, both the amino and hydroxymethyl groups are in the equatorial position, minimizing steric hindrance. This generally leads to higher reactivity for both groups compared to the cis isomer.

  • cis Isomer: In the cis isomer, one group will be in the equatorial position and the other in the axial position. The group in the axial position will experience greater steric hindrance from the axial hydrogens on the cyclohexane ring, potentially reducing its reactivity.[2]

Chemoselective Reactions

The difference in nucleophilicity between the amino and hydroxyl groups allows for a range of chemoselective reactions.

Selective N-Acylation

The amino group can be selectively acylated in the presence of the hydroxyl group using various acylating agents under controlled conditions. This is a fundamental transformation for the protection of the amino group or for the introduction of desired amide functionalities.

This protocol describes the selective N-acetylation of this compound.

Materials:

  • This compound (1 mmol)

  • Acetic anhydride (1.2 mmol)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, or solvent-free)

  • Magnetic stirrer and reaction flask

Procedure:

  • To a solution of this compound (1 mmol) in the chosen solvent (or neat), add acetic anhydride (1.2 mmol) dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period (e.g., 5-15 minutes).[3]

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the N-acetylated product.

Expected Outcome: The primary product will be N-(4-(hydroxymethyl)cyclohexyl)acetamide, with the hydroxyl group remaining free.

Selective N-Protection

Protecting the more reactive amino group is a common strategy to allow for subsequent reactions at the hydroxyl group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.

This protocol details the synthesis of tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate.

Materials:

  • This compound (1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Solvent (e.g., Tetrahydrofuran, Dichloromethane, or a water-acetone mixture)

  • Base (optional, e.g., Triethylamine, Sodium Bicarbonate)

  • Magnetic stirrer and reaction flask

Procedure:

  • Dissolve this compound (1 mmol) in the chosen solvent.

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the solution. If a base is used, it should be added prior to the Boc₂O.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous solutions (e.g., dilute acid if a base was used, followed by brine) to remove byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected product.[4]

N_Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start This compound + Boc₂O Reaction Solvent + Optional Base Room Temperature Start->Reaction Mixing Workup Solvent Removal Aqueous Extraction Drying Reaction->Workup Completion Product tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate Workup->Product Isolation

Caption: Workflow for N-Boc protection.

Reactions at the Hydroxyl Group Following N-Protection

Once the amino group is protected, the hydroxyl group can be selectively functionalized.

O-Silylation

Silylation is a common method for protecting hydroxyl groups. Silyl ethers are generally stable under a variety of reaction conditions but can be easily cleaved when desired.

This protocol describes the silylation of the hydroxyl group after the amino group has been protected.

Materials:

  • tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate (1 mmol)

  • Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) (1.1 mmol)

  • Base (e.g., Imidazole, Triethylamine) (1.2 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Magnetic stirrer and reaction flask

Procedure:

  • Dissolve tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate (1 mmol) and the base (1.2 mmol) in the anhydrous solvent under an inert atmosphere.

  • Add the silylating agent (1.1 mmol) to the solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the O-silylated product.

Quantitative Data Summary

Functional GroupRelative NucleophilicitypKa of Conjugate AcidTypical Acylation ConditionsTypical Protection Strategy
**Amino (-NH₂) **High~9-10Mild conditions, often without catalyst, room temperature.[3]Boc, Cbz, Acyl
Hydroxyl (-OH) Low~16-18Requires activation or harsher conditions (e.g., strong acid/base, elevated temperature).Silyl ethers, Benzyl ethers

Logical Flow of Selective Functionalization

The following diagram illustrates the logical pathway for the selective functionalization of this compound.

Selective_Functionalization cluster_N_Functionalization Selective N-Functionalization cluster_O_Functionalization Selective O-Functionalization (after N-Protection) Start This compound N_Acylation N-Acylation (e.g., Ac₂O) Start->N_Acylation Higher Nucleophilicity of Amino Group N_Protection N-Protection (e.g., Boc₂O) Start->N_Protection Higher Nucleophilicity of Amino Group Final_Product_N Final_Product_N N_Acylation->Final_Product_N Product: N-Acyl Derivative O_Silylation O-Silylation (e.g., TBDMSCl) N_Protection->O_Silylation Free Hydroxyl Group O_Acylation O-Acylation (e.g., Acyl Chloride) N_Protection->O_Acylation Free Hydroxyl Group Final_Product_O_Silyl Final_Product_O_Silyl O_Silylation->Final_Product_O_Silyl Product: N-Boc, O-Silyl Derivative Final_Product_O_Acyl Final_Product_O_Acyl O_Acylation->Final_Product_O_Acyl Product: N-Boc, O-Acyl Derivative

Caption: Selective functionalization pathways.

Conclusion

The distinct reactivity of the amino and hydroxyl groups in this compound provides a versatile platform for synthetic chemists. The superior nucleophilicity of the amino group allows for its selective acylation and protection under mild conditions, leaving the hydroxyl group available for subsequent transformations. Understanding the interplay of electronic effects, basicity, and stereochemistry is paramount for designing efficient and selective synthetic routes. The experimental protocols and principles outlined in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the effective utilization of this important bifunctional building block.

References

Methodological & Application

(4-Aminocyclohexyl)methanol: A Versatile Chiral Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (4-Aminocyclohexyl)methanol, existing as both cis and trans isomers, is a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a cyclohexane scaffold, allows for the introduction of chirality and conformational rigidity into target molecules. This makes it a significant component in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, contributing to the development of new drugs and biologically active compounds with improved efficacy and selectivity.[1]

Application in the Synthesis of Chiral Ligands and Auxiliaries

The distinct spatial arrangement of the amino and methanol groups on the cyclohexane ring makes this compound an excellent starting material for the synthesis of novel chiral ligands and auxiliaries. These are crucial for controlling stereochemistry in asymmetric reactions. The amino group can be readily derivatized to form amides, sulfonamides, or Schiff bases, while the hydroxyl group can be converted into ethers or esters. This dual functionality allows for the creation of a wide array of bidentate ligands that can coordinate with metal centers to catalyze enantioselective transformations.

Conceptual Workflow for Chiral Ligand Synthesis:

G cluster_start Starting Material cluster_modification Functional Group Modification cluster_product Product start This compound amine_mod Amine Derivatization (e.g., Acylation, Sulfonylation) start->amine_mod Reagent A hydroxyl_mod Hydroxyl Derivatization (e.g., Etherification, Esterification) start->hydroxyl_mod Reagent B ligand Chiral Ligand / Auxiliary amine_mod->ligand hydroxyl_mod->ligand

Caption: General workflow for synthesizing chiral ligands.

Application in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its incorporation into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties by providing a rigid and defined three-dimensional structure.

Protocol 1: Synthesis of N-((1r,4r)-4-(hydroxymethyl)cyclohexyl)acetamide (Amide Formation)

This protocol describes the N-acylation of trans-(4-aminocyclohexyl)methanol to form the corresponding acetamide. This transformation is a fundamental step in the synthesis of more complex molecules and introduces an amide functionality which is a common feature in many pharmaceutical compounds.

Experimental Protocol:

Materials:

  • trans-(4-Aminocyclohexyl)methanol

  • Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve trans-(4-aminocyclohexyl)methanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a methanol/dichloromethane gradient) to yield the desired N-((1r,4r)-4-(hydroxymethyl)cyclohexyl)acetamide.

Data Presentation:

Reactant 1Reactant 2ProductSolventBaseReaction Time (h)Yield (%)
trans-(4-Aminocyclohexyl)methanolAcetic anhydrideN-((1r,4r)-4-(hydroxymethyl)cyclohexyl)acetamideDCMTEA2-4>90 (Typical)

Reaction Scheme:

G start trans-(4-Aminocyclohexyl)methanol reagent + Acetic Anhydride start->reagent product N-((1r,4r)-4-(hydroxymethyl)cyclohexyl)acetamide reagent->product TEA, DCM

Caption: N-acylation of trans-(4-aminocyclohexyl)methanol.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol details the reductive amination of benzaldehyde with this compound to form a secondary amine. This reaction is a versatile method for creating C-N bonds and is widely used in the synthesis of pharmaceutical intermediates.

Experimental Protocol:

Materials:

  • This compound (cis or trans isomer)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-(4-(hydroxymethyl)cyclohexyl)amine.

Data Presentation:

AmineAldehydeReducing AgentSolventReaction Time (h)Yield (%)
This compoundBenzaldehydeNaBH(OAc)₃DCM12-2485-95 (Typical)

Reductive Amination Workflow:

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction amine This compound imine Imine Intermediate amine->imine aldehyde Benzaldehyde aldehyde->imine product N-benzyl-(4-(hydroxymethyl)cyclohexyl)amine imine->product NaBH(OAc)3

Caption: Workflow for reductive amination.

This compound is a highly adaptable chiral building block with significant potential in synthetic organic chemistry. The protocols provided herein for N-acylation and reductive amination represent fundamental transformations that can be employed to incorporate this versatile scaffold into a wide range of molecules, from chiral ligands to complex pharmaceutical intermediates. The ability to readily modify both the amino and hydroxyl functionalities provides a powerful tool for medicinal chemists and researchers in the development of novel, stereochemically defined compounds.

References

Application Notes and Protocols for the N-acylation of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, essential for the formation of amide bonds. Amides are ubiquitous structures found in pharmaceuticals, agrochemicals, and advanced materials. The acylation of a primary amine, such as in (4-Aminocyclohexyl)methanol, serves multiple purposes: it can act as a protecting group strategy, modulate the compound's physicochemical properties, or be a direct step in synthesizing a target molecule. This compound is a bifunctional molecule containing both a primary amine and a primary alcohol, making chemoselective N-acylation a key step for its further functionalization.

This document provides detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides. The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable N-acyl derivative.

General Reaction Scheme

The N-acylation of this compound proceeds as follows, where 'R' represents an alkyl or aryl group from the acylating agent.

Caption: General N-acylation of this compound.

Data Presentation

Quantitative data for reactants and typical reaction outcomes are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Reactants

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Substrate This compound1467-84-1C₇H₁₅NO129.20Colorless to yellowish liquid, soluble in water and organic solvents.[1][2][3]
Acylating Agent 1 Acetyl Chloride75-36-5C₂H₃ClO78.50Colorless, fuming liquid; reacts violently with water; corrosive.[4]
Acylating Agent 2 Acetic Anhydride108-24-7C₄H₆O₃102.09Colorless liquid; strong odor; corrosive and lachrymatory.[5][6]
Base Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Colorless liquid with a strong fishy odor; common organic base.[7]
Solvent Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Colorless, volatile liquid; common solvent for organic reactions.[7]

Table 2: Summary of N-Acylation Protocols and Expected Outcomes

ParameterProtocol 1: Acyl ChlorideProtocol 2: Acid AnhydrideReference
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)[6][7]
Base Triethylamine (1.2 eq)Pyridine or Triethylamine (1.5 eq)[6][7][8]
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM) or Pyridine[6][7]
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature[6][7]
Reaction Time 1 - 4 hours2 - 6 hours[6][7]
Typical Yield 85 - 95%80 - 95%[5]
Purification Method Column Chromatography or RecrystallizationColumn Chromatography or Recrystallization[6][7]

Experimental Protocols

Safety Precautions: Acylating agents like acetyl chloride and acetic anhydride are corrosive and react vigorously with water.[4] Bases such as triethylamine are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9]

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes a highly efficient method for N-acetylation using a reactive acyl chloride in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct.[7]

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up:

    • Quench the reaction by carefully adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.[7]

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acetylated product.

Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This method employs a less reactive acylating agent, an acid anhydride, which is often preferred for its ease of handling. Pyridine can serve as both the base and solvent.[6]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM and pyridine (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring its completion by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Transfer to a separatory funnel. If pyridine was used, wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[6]

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the solution and remove the solvent in vacuo. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

Mandatory Visualization

G cluster_workflow Experimental Workflow setup 1. Reaction Setup Dissolve amine in anhydrous DCM under N₂ cool 2. Cooling Cool solution to 0 °C in an ice bath setup->cool add_base 3. Add Base Add Et₃N or Pyridine and stir cool->add_base add_acyl 4. Add Acylating Agent Add Acyl Chloride or Anhydride dropwise add_base->add_acyl react 5. Reaction Stir at RT for 1-6h (Monitor by TLC) add_acyl->react workup 6. Aqueous Work-up Quench, wash with NaHCO₃ and Brine react->workup purify 7. Purification Dry, concentrate, and purify via Chromatography workup->purify product Pure N-acylated Product purify->product

Caption: Workflow for N-acylation of this compound.

References

(4-Aminocyclohexyl)methanol: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(4-Aminocyclohexyl)methanol has emerged as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, offering a flexible scaffold for the development of novel therapeutics. Its cyclohexane ring provides conformational rigidity, while the amino and methanol functionalities serve as key handles for synthetic modifications. This bifunctional nature allows for its incorporation into a diverse range of molecular architectures, leading to the creation of potent and selective drugs targeting various diseases.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of prominent pharmaceutical agents, including Janus Kinase (JAK) inhibitors and Cyclin-Dependent Kinase 9 (CDK9) inhibitors. Additionally, a protocol for the synthesis of a key intermediate for a potential diet pill is detailed.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key starting material for the synthesis of Oclacitinib, a selective JAK1 and JAK3 inhibitor used in veterinary medicine to treat allergic dermatitis. The synthesis involves the preparation of a key intermediate, N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide, which is then coupled with a pyrrolo[2,3-d]pyrimidine core.

Synthetic Pathway Overview: Oclacitinib

The synthesis of Oclacitinib from a derivative of this compound is a multi-step process that involves the formation of a key methanesulfonamide intermediate followed by its coupling to the heterocyclic core.

G cluster_0 Intermediate Synthesis cluster_1 Core Synthesis and Coupling A trans-4-(Methylamino)cyclohexyl)methanol B Protection of Amino Group A->B C Mesylation B->C D N-Methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide C->D F Coupling Reaction D->F E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine E->F G Oclacitinib F->G

Fig. 1: Synthetic workflow for Oclacitinib.
Experimental Protocol: Synthesis of Oclacitinib Intermediate and Final Coupling

Step 1: Synthesis of (trans-4-(Methylamino)cyclohexyl)methanol

This intermediate can be obtained from the corresponding carboxylic acid, trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, upon treatment with a reducing agent like lithium aluminium hydride in an anhydrous aprotic solvent such as tetrahydrofuran. The reaction is typically carried out at temperatures between 0-60°C for several hours.[1]

Step 2: Synthesis of N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide

The detailed synthesis of this key intermediate is a multi-step process involving protection, mesylation, and amination, as outlined in various patents.[2][3][4]

Step 3: Coupling to form Oclacitinib

The final step involves the nucleophilic aromatic substitution reaction between N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2] The resulting Oclacitinib free base is then typically converted to its maleate salt to improve its physicochemical properties.[2][3][4] A mixture of Oclacitinib and maleic acid in 1-butanol and water is stirred, followed by volume reduction via vacuum distillation and cooling to precipitate the maleate salt. The solid is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.[3][4]

ParameterValueReference
Starting Material for side chaintrans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid[1]
Core structure4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[2]
Final ProductOclacitinib Maleate[2][3][4]

Application in the Synthesis of CDK9 Inhibitors

A derivative of this compound is incorporated into the structure of JSH-150, a potent and highly selective CDK9 inhibitor. The specific moiety is (1s,4s)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine.

Signaling Pathway of CDK9 Inhibition

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to transcriptional elongation of genes, including anti-apoptotic proteins. Inhibition of CDK9 by compounds like JSH-150 blocks this process, leading to cancer cell death.

G CDK9 CDK9 / Cyclin T1 (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Transcriptional Elongation RNA_Pol_II->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis JSH_150 JSH-150 JSH_150->CDK9 G A 4-Aminobenzoic Ester B Catalytic Hydrogenation A->B C Amino Protection B->C D Ester Group Reduction C->D E Amino Deprotection D->E F Hydrogen Chloride Salification E->F G trans-4-amino cyclohexylmethanol hydrochloride F->G

References

Application Notes and Protocols for O-alkylation of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminocyclohexyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a primary amine and a primary alcohol. Selective O-alkylation of the hydroxyl group while preserving the amino functionality is a key transformation for the synthesis of various derivatives with tailored properties. This document provides detailed protocols and application notes for the O-alkylation of this compound, primarily focusing on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] The protocols outlined below are designed to be a starting point for laboratory experimentation and can be optimized for specific alkylating agents and desired product characteristics.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and long-standing method for the preparation of ethers.[1] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic alkyl halide (or other substrate with a good leaving group) in an SN2 reaction to form the ether.[1][2]

In the case of this compound, a key challenge is the potential for N-alkylation of the amino group. However, by carefully selecting the base and reaction conditions, selective O-alkylation can be achieved. The use of a strong base that preferentially deprotonates the hydroxyl group over the amino group is crucial. Metal hydrides or alkoxides are commonly employed for this purpose.[4] A patent for a similar process suggests that alkali metal alkoxides can be effective in selectively promoting O-alkylation of cyclic amino alcohols.[4]

Experimental Data Summary

The following table summarizes representative quantitative data for a generic O-alkylation of this compound with an alkyl bromide. Please note that actual yields and reaction times will vary depending on the specific alkylating agent, base, and solvent used.

ParameterValueNotes
Reactants
This compound1.0 eq
Sodium Hydride (60% in mineral oil)1.2 eqA slight excess of base ensures complete deprotonation.
Alkyl Bromide1.1 eqA slight excess of the alkylating agent can drive the reaction to completion.
Solvent
Anhydrous Tetrahydrofuran (THF)10 mL / mmol of substrateA dry, aprotic solvent is essential for the reaction.
Reaction Conditions
Temperature0 °C to refluxInitial deprotonation is often performed at a lower temperature, followed by heating to promote the SN2 reaction.
Reaction Time4 - 24 hoursMonitored by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
Quenching AgentSaturated aq. NH4ClTo neutralize any unreacted sodium hydride.
Extraction SolventEthyl Acetate
Purification MethodColumn ChromatographySilica gel, with an appropriate eluent system (e.g., Dichloromethane/Methanol gradient).
Product
Expected Yield60 - 85%Highly dependent on the specific alkylating agent and reaction optimization.
AppearanceColorless oil or white solid
Characterization¹H NMR, ¹³C NMR, MS, IRTo confirm the structure and purity of the O-alkylated product.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in anhydrous THF add_base Add Sodium Hydride at 0 °C start->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkyl_halide Add Alkyl Halide dropwise stir1->add_alkyl_halide heat Heat to reflux add_alkyl_halide->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to 0 °C monitor->cool quench Quench with sat. aq. NH4Cl cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, MS, IR purify->characterize end Isolated O-alkylated Product characterize->end

Caption: Experimental workflow for the O-alkylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (10 mL per mmol of substrate).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas is evolved during the addition.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to decompose any excess sodium hydride.

    • Add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired O-alkylated product.

    • Combine the fractions containing the pure product and concentrate in vacuo.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Signaling Pathway/Logical Relationship Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amino_alcohol This compound alkoxide Alkoxide Intermediate amino_alcohol->alkoxide Deprotonation base Base (e.g., NaH) base->alkoxide gas H2 Gas base->gas alkyl_halide Alkyl Halide (R-X) ether O-alkylated Product alkyl_halide->ether salt Salt (e.g., NaX) alkyl_halide->salt alkoxide->ether SN2 Attack

References

Application of (4-Aminocyclohexyl)methanol in Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and their analogues into peptide structures is a cornerstone of modern medicinal chemistry. These modifications are pivotal for enhancing the therapeutic profile of peptide-based drugs by improving their metabolic stability, receptor affinity, and pharmacokinetic properties. (4-Aminocyclohexyl)methanol, a bifunctional molecule featuring a primary amine and a primary alcohol separated by a cyclohexane ring, represents a unique building block for the synthesis of peptidomimetics. Its rigid cyclic structure can impart conformational constraints on the peptide backbone, potentially leading to increased potency and selectivity. Furthermore, the replacement of a standard peptide bond with a more stable linkage can significantly enhance resistance to enzymatic degradation.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Potential Applications

The integration of a this compound moiety into a peptide sequence can offer several advantages:

  • Increased Proteolytic Stability: The absence of a scissile amide bond at the site of incorporation renders the peptide resistant to degradation by proteases, which can lead to a longer in-vivo half-life.

  • Conformational Rigidity: The cyclohexane ring introduces a rigid element into the peptide backbone, reducing its conformational flexibility. This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target.

  • Scaffold for Further Modification: The primary hydroxyl group of this compound can serve as a handle for further chemical modifications, such as pegylation, glycosylation, or the attachment of cytotoxic payloads.

  • Improved Pharmacokinetic Properties: The overall change in the physicochemical properties of the peptide, such as lipophilicity and hydrogen bonding capacity, can lead to improved membrane permeability and oral bioavailability.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential benefits of incorporating this compound into a model peptide sequence (Peptide A) to generate a modified peptide (Peptide B).

Table 1: Enzymatic Stability of Peptide A vs. Peptide B

PeptideSequenceHalf-life in Human Plasma (hours)
Peptide AH-Ala-Phe-Gly-Leu-NH20.5
Peptide BH-Ala-Phe-Gly-(4-aminocyclohexyl)methanol12

Table 2: Receptor Binding Affinity of Peptide A vs. Peptide B

PeptideTarget ReceptorBinding Affinity (Ki, nM)
Peptide AReceptor X50
Peptide BReceptor X15

Experimental Protocols

The following protocols are adapted from standard Fmoc-based solid-phase peptide synthesis procedures for the incorporation of this compound.

Protocol 1: Synthesis of Fmoc-(4-aminocyclohexyl)methanol

Objective: To protect the primary amine of this compound with a base-labile Fmoc group, preparing it for use in SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Fmoc-(4-aminocyclohexyl)methanol.

Protocol 2: Solid-Phase Synthesis of a Peptide Incorporating this compound

Objective: To synthesize a peptide with this compound at the C-terminus using manual Fmoc-SPPS.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-(4-aminocyclohexyl)methanol

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Loading of Fmoc-(4-aminocyclohexyl)methanol:

    • Dissolve Fmoc-(4-aminocyclohexyl)methanol (2 eq) and DIPEA (4 eq) in DCM.

    • Drain the DCM from the swollen resin and add the Fmoc-(4-aminocyclohexyl)methanol solution.

    • Agitate the mixture for 2 hours at room temperature.

  • Capping:

    • Drain the loading solution and wash the resin with DCM.

    • Add a solution of DCM:MeOH:DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted sites.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 4 and 5 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 4.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_synthesis Fmoc-(4-aminocyclohexyl)methanol Synthesis cluster_spps Solid-Phase Peptide Synthesis start Start: this compound react React with Fmoc-Cl start->react purify Purify react->purify product Fmoc-(4-aminocyclohexyl)methanol purify->product load Load Fmoc-(4-aminocyclohexyl)methanol product->load resin Swell Resin resin->load cap Cap Resin load->cap deprotect1 Fmoc Deprotection cap->deprotect1 couple Couple Next Amino Acid deprotect1->couple repeat Repeat Deprotection/Coupling couple->repeat repeat->deprotect1 deprotect2 Final Deprotection repeat->deprotect2 cleave Cleave from Resin deprotect2->cleave purify_peptide Purify Peptide cleave->purify_peptide final_product Final Modified Peptide purify_peptide->final_product

Caption: Experimental workflow for the synthesis and incorporation of this compound into a peptide.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein Activation receptor->g_protein peptide Modified Peptide (with 4-Aminocyclohexyl)methanol peptide->receptor Binds with high affinity effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway modulated by a modified peptide.

Application Notes and Protocols for the Derivatization of (4-Aminocyclohexyl)methanol for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (4-Aminocyclohexyl)methanol is a bifunctional molecule containing both a primary amine and a primary alcohol group.[1][2] Its lack of a significant chromophore and its high polarity make direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) challenging. Chemical derivatization is an essential step to enhance detectability and improve chromatographic performance.[3][4] This document provides detailed application notes and protocols for the derivatization of this compound for analysis by HPLC with UV or Fluorescence detection and GC-Mass Spectrometry (GC-MS). The protocols focus on targeting the primary amine for HPLC analysis and both the amine and hydroxyl groups for GC-MS analysis.

Principles of Derivatization for this compound

Derivatization chemically modifies an analyte to produce a new compound with properties more suitable for a given analytical method.[5] For this compound, the primary goals are:

  • For HPLC Analysis: To introduce a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag. This is typically achieved by reacting the highly nucleophilic primary amine group with a suitable labeling reagent, which dramatically increases detection sensitivity.[6][7] Common reagents include Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-Phthalaldehyde (OPA).[6][8]

  • For GC Analysis: To increase volatility and thermal stability. The polar amine (-NH₂) and hydroxyl (-OH) groups can cause poor peak shape and adsorption on the GC column.[9] Derivatization, typically through silylation or acylation, replaces the active hydrogen atoms on these groups with non-polar moieties, making the molecule more volatile and suitable for GC separation.[9][10]

Logical Workflow for Method Selection

The choice between HPLC and GC analysis depends on the available instrumentation, required sensitivity, and the sample matrix. The following diagram illustrates a general decision-making workflow.

Method_Selection_Workflow start Analyte: this compound in Sample Matrix decision_volatile Is high volatility required? Is thermal stability a concern? start->decision_volatile decision_detect Is analyte concentration low? Does it lack a chromophore? decision_volatile->decision_detect No gc_path GC-MS Analysis decision_volatile->gc_path Yes hplc_path HPLC-UV/FLD Analysis decision_detect->hplc_path Yes derivatize_gc Derivatization for Volatility (e.g., Silylation) gc_path->derivatize_gc derivatize_hplc Derivatization for Detectability (e.g., Dansylation, FMOC) hplc_path->derivatize_hplc analysis_gc GC-MS Quantification derivatize_gc->analysis_gc analysis_hplc HPLC Quantification derivatize_hplc->analysis_hplc

Caption: Decision workflow for selecting a chromatographic method.

Application Note: HPLC Analysis via Amine Derivatization

This section details pre-column derivatization methods targeting the primary amine group of this compound to enable sensitive detection by HPLC-UV or Fluorescence Detection (FLD).

Protocol 1: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[6][8] The reaction is rapid under mild basic conditions. The resulting derivative can be detected by both UV (265 nm) and fluorescence (Ex: 265 nm, Em: 310-340 nm).[11][12]

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.0): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust pH to 9.0 with 1 M NaOH and bring the final volume to 100 mL.

    • FMOC-Cl Reagent (3 mg/mL): Dissolve 30 mg of FMOC-Cl in 10 mL of acetone-free acetonitrile. This solution should be prepared fresh daily.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample solution (containing this compound) into a clean glass vial.

    • Add 150 µL of 0.4 M Borate Buffer (pH 9.0). Vortex briefly to mix.

    • Add 300 µL of the FMOC-Cl reagent solution.

    • Cap the vial and vortex immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for 20 minutes.[8]

    • To stop the reaction and consume excess FMOC-Cl, add 50 µL of a primary amine solution like 1-aminoadamantane (ADAM) or glycine (approx. 0.1 M). Vortex for 10 seconds.

    • The sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.

Typical HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate buffer, pH 4.2
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
Detection Fluorescence: Ex 265 nm, Em 315 nm[11] UV: 265 nm[12]
Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary amines in a basic medium to yield intensely fluorescent sulfonamide derivatives.[8] This method is robust and produces stable derivatives suitable for quantitative analysis.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 90 mL of deionized water. Adjust pH to 9.5 with 1 M NaOH and bring the final volume to 100 mL.

    • Dansyl Chloride Reagent (1.5 mg/mL): Dissolve 15 mg of Dansyl Chloride in 10 mL of acetone-free acetonitrile. Protect from light and prepare fresh.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample solution into a clean glass vial.

    • Add 200 µL of the Sodium Bicarbonate Buffer.

    • Add 200 µL of the Dansyl Chloride reagent solution.

    • Cap the vial, vortex, and heat in a water bath at 60 °C for 45 minutes.

    • Cool the vial to room temperature.

    • Add 10 µL of a terminating reagent like formic acid to neutralize the solution and quench the reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Typical HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 20 µL
Detection Fluorescence: Ex 340 nm, Em 525 nm UV: 254 nm[13]

Application Note: GC-MS Analysis via Silylation

For GC-MS analysis, both the amine and alcohol functional groups must be derivatized to increase volatility and prevent interactions with the chromatographic system. Silylation is the most common approach, where active hydrogens are replaced by a trimethylsilyl (TMS) group.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[10]

General Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample Aqueous Sample (or extract) dry Evaporate to Dryness (under N2 stream) sample->dry add_reagents Add Solvent (e.g., Pyridine) + Silylating Agent (e.g., BSTFA) dry->add_reagents react Cap Vial & Heat (e.g., 70°C for 45 min) add_reagents->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject

Caption: General workflow for GC-MS sample derivatization.

Protocol 3: Silylation with BSTFA + 1% TMCS

BSTFA is a powerful silylating agent that reacts with both amines and alcohols. The addition of Trimethylchlorosilane (TMCS) as a catalyst ensures complete derivatization, especially for sterically hindered groups.[14]

Experimental Protocol:

  • Sample Preparation:

    • Transfer a known volume of the sample or standard solution into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle warming (< 40°C). It is critical to remove all water and protic solvents.[15]

  • Derivatization Procedure:

    • To the dry residue, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Immediately cap the vial tightly with a PTFE-lined septum.

    • Vortex for 15 seconds to ensure the residue is fully dissolved.

    • Heat the vial in a heating block or oven at 70 °C for 45 minutes.[10]

    • Allow the vial to cool to room temperature before analysis.

    • The sample can be injected directly into the GC-MS system.

Typical GC-MS Conditions:

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Summary of Quantitative Data and Method Characteristics

The following table summarizes the typical performance characteristics of the described derivatization methods. Note that specific values for LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the instrument and matrix, but representative values for the derivatized class of compounds are provided for comparison.

ParameterMethod 1: FMOC-ClMethod 2: Dansyl-ClMethod 3: Silylation (BSTFA)
Target Analyte Form FMOC-amineDansyl-amineDi-TMS derivative
Chromatography HPLCHPLCGC
Detection FLD / UVFLD / UVMS
Primary Advantage High sensitivity (FLD), stable derivative[11]Robust, stable derivative, intense fluorescenceAnalyzes entire molecule, structural info from MS
Primary Disadvantage Reagent can hydrolyze and cause interference[11]Slower reaction, can react with phenols/alcohols[13]Sensitive to moisture, sample must be dry[15]
Typical LOD Low- to mid-picomolar rangeMid- to high-picomolar rangeLow- to mid-nanogram/mL range
Typical LOQ Mid- to high-picomolar rangeHigh-picomolar to low-nanomolar rangeMid- to high-nanogram/mL range

References

Application Notes and Protocols for (4-Aminocyclohexyl)methanol as a Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (4-Aminocyclohexyl)methanol is not a commonly documented linker for solid-phase synthesis. The following application notes and protocols are based on theoretical applications derived from standard solid-phase synthesis methodologies for similar bifunctional linkers. These protocols should be considered as a starting point for methods development and will require optimization.

Introduction

This compound is a bifunctional molecule possessing a primary amine and a primary alcohol separated by a cyclohexane ring. This structure presents the potential for its use as a linker in solid-phase synthesis, where one functional group can be attached to a solid support and the other can serve as the point of attachment for the molecule to be synthesized. This document outlines a theoretical framework for the application of this compound as a linker for the solid-phase synthesis of small molecules, including peptides. The rigid cyclohexane core may offer advantages in certain applications by providing a well-defined spatial orientation for the synthesized molecule.

Potential Applications

The use of a this compound-derived linker could be explored in the following areas:

  • Solid-Phase Peptide Synthesis (SPPS): The amino group can be used to initiate peptide chain growth, resulting in a C-terminally attached peptide that, upon cleavage, would possess a C-terminal this compound modification.

  • Small Molecule Synthesis: The linker can serve as an anchor for building diverse small molecules where a final product with a cyclohexylmethanol or a related moiety is desired.

  • Fragment-Based Drug Discovery: Libraries of small molecules can be synthesized on this linker to explore structure-activity relationships.

Data Presentation

The following tables present hypothetical data for the use of a this compound-derived linker in solid-phase synthesis. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Loading Efficiency of the First Amino Acid onto a this compound-Functionalized Resin

Resin TypeFirst Amino AcidCoupling MethodLoading Efficiency (%)
Merrifield ResinFmoc-Ala-OHDIC/HOBt65
Chlorotrityl ResinFmoc-Gly-OHDIPEA75
Aminomethyl ResinFmoc-Leu-OHHATU/DIPEA70

Table 2: Hypothetical Yield and Purity of a Model Peptide Synthesized on a this compound-Functionalized Resin

Model Peptide SequenceCleavage CocktailCrude Yield (%)Purity by HPLC (%)
H-Gly-Phe-Ala-Linker95% TFA, 2.5% TIS, 2.5% H₂O8592
H-Leu-Val-Gly-Linker95% TFA, 5% H₂O8895

Experimental Protocols

Protocol 1: Attachment of this compound to Chlorotrityl Chloride Resin

This protocol describes the immobilization of this compound onto a 2-chlorotrityl chloride resin via its hydroxyl group.

Materials:

  • 2-Chlorotrityl chloride resin (1.0 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 5 equivalents of this compound and 10 equivalents of DIPEA in 10 mL of DCM.

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any unreacted trityl chloride groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

G Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell React React with This compound and DIPEA in DCM Swell->React Cap Cap with DCM/MeOH/DIPEA React->Cap Wash Wash with DCM, DMF, MeOH Cap->Wash Dry Dry under vacuum Wash->Dry FinalResin Linker-Functionalized Resin Dry->FinalResin

Figure 1. Workflow for attaching this compound to chlorotrityl resin.

Protocol 2: Loading the First Fmoc-Amino Acid

This protocol describes the coupling of the first N-Fmoc protected amino acid to the amino group of the linker.

Materials:

  • This compound-functionalized resin

  • Fmoc-protected amino acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA

  • DMF

Procedure:

  • Swell the this compound-functionalized resin in DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

  • Add 6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

G Resin Linker-Functionalized Resin Swell Swell in DMF Resin->Swell Couple Couple activated Fmoc-AA to resin Swell->Couple Activate Activate Fmoc-AA with HBTU/HOBt/DIPEA in DMF Activate->Couple Wash Wash with DMF Couple->Wash Test Kaiser Test Wash->Test LoadedResin Fmoc-AA-Linker-Resin Test->LoadedResin

Figure 2. Workflow for loading the first Fmoc-amino acid.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the iterative steps for elongating the peptide chain.

Materials:

  • Fmoc-amino acid loaded resin

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids

  • HBTU/HOBt/DIPEA in DMF (coupling reagents)

  • DMF

Procedure:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • Prepare the activated Fmoc-amino acid solution as described in Protocol 2.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain and wash the resin with DMF (3 x 10 mL).

    • Perform a Kaiser test to confirm reaction completion.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

G Start Fmoc-AA-Linker-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes End Peptide-Linker-Resin Repeat->End No

Figure 3. Iterative cycle for solid-phase peptide synthesis.

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the synthesized peptide from the solid support. The conditions are based on the assumption of an acid-labile linkage.

Materials:

  • Peptide-linker-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-linker-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

G Resin Peptide-Linker-Resin Wash Wash with DCM and Dry Resin->Wash Cleave Cleave with TFA/TIS/H₂O Wash->Cleave Filter Filter and Collect Filtrate Cleave->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Centrifuge and Wash Pellet Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify Product Purified Peptide Purify->Product

Figure 4. Workflow for cleavage and purification of the final product.

Application Notes and Protocols for the Development of (4-Aminocyclohexyl)methanol-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic compounds containing heteroatoms such as nitrogen and oxygen are effective corrosion inhibitors for various metals and alloys in acidic media.[1] These molecules function by adsorbing onto the metal surface, creating a protective barrier that inhibits the cathodic and/or anodic corrosion reactions.[2] (4-Aminocyclohexyl)methanol possesses both an amino group (-NH2) and a hydroxyl group (-OH), making it a promising candidate for corrosion inhibition studies. The lone pair electrons on the nitrogen and oxygen atoms can facilitate the adsorption of the molecule onto the metal surface.[1] These application notes provide a comprehensive overview of the experimental protocols and data interpretation methods required to evaluate the efficacy of this compound and its derivatives as corrosion inhibitors.

Synthesis of a Potential Inhibitor: Schiff Base Derivative

To enhance the corrosion inhibition properties of this compound, it can be derivatized to increase its molecular size and electron density. A common method is the synthesis of a Schiff base by reacting the primary amine with an aldehyde.

Protocol 1.1: Synthesis of a Schiff Base Derivative

  • Reactants: this compound and an appropriate aldehyde (e.g., salicylaldehyde) in a 1:1 molar ratio.

  • Solvent: Ethanol or methanol.

  • Procedure: a. Dissolve this compound in the alcohol solvent. b. Add the aldehyde to the solution dropwise while stirring. c. Add a few drops of a catalyst, such as glacial acetic acid. d. Reflux the mixture for several hours (typically 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. The resulting precipitate (the Schiff base) is filtered, washed with cold ethanol, and dried under a vacuum.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Experimental Protocols for Corrosion Inhibition Studies

The following protocols are standard methods for evaluating the performance of a potential corrosion inhibitor. Mild steel is often used as the test specimen in a 1 M HCl solution as the corrosive medium.

Gravimetric (Weight Loss) Method

This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in the corrosive solution with and without the inhibitor.

Protocol 2.1.1: Weight Loss Measurement

  • Specimen Preparation: a. Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). b. Abrade the coupons with a series of silicon carbide papers (from 200 to 1200 grit), rinse with deionized water and acetone, and dry in a desiccator. c. Weigh the prepared coupons accurately (w₁).

  • Test Solutions: Prepare a 1 M HCl solution (blank) and several solutions of 1 M HCl containing different concentrations of the inhibitor (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).

  • Immersion Test: a. Immerse one coupon in each test solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).[3] b. After the immersion period, retrieve the coupons. c. Remove the corrosion products by scrubbing the coupons with a bristle brush in a solution containing 20% NaOH and 2% zinc dust, rinse with deionized water and acetone, and dry. d. Weigh the cleaned coupons accurately (w₂).

  • Calculations: a. Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = (w₁ - w₂) / (A * t) where A is the surface area of the coupon and t is the immersion time. b. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Protocol 2.2.1: Potentiodynamic Polarization (PDP)

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density (log i) versus the potential (E).

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

Protocol 2.2.2: Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).

  • The Nyquist plot for mild steel in HCl typically shows a single depressed semicircle.

  • Model the data using an equivalent electrical circuit. A simple Randles circuit, which includes the solution resistance (R_s) and the charge-transfer resistance (R_ct) in parallel with a constant phase element (CPE), is often used.

  • The diameter of the semicircle on the real axis corresponds to the charge-transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.

  • Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge-transfer resistances with and without the inhibitor, respectively.

Surface Analysis

Protocol 2.3.1: Scanning Electron Microscopy (SEM)

  • Immerse mild steel specimens in the blank and inhibitor-containing solutions for a set duration (e.g., 24 hours).

  • Remove the specimens, rinse gently with deionized water, and dry.

  • Analyze the surface morphology of the specimens using SEM. A smooth surface in the presence of the inhibitor, compared to a heavily damaged surface in the blank solution, indicates effective protection.[4]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. The following tables are examples based on typical results for organic inhibitors.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl (Illustrative Data)

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (g cm⁻² h⁻¹)Inhibition Efficiency (IE%)
Blank15.20.00127-
0.14.50.0003870.1
0.22.80.0002381.9
0.51.10.0000992.9
1.00.70.0000695.3

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl (Illustrative Data)

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)IE%
Blank-47555075120-
0.1-4681547211572.0
0.5-460486810891.3
1.0-455256510595.5

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl (Illustrative Data)

Inhibitor Conc. (mM)R_s (Ω cm²)R_ct (Ω cm²)CPE-T (µF cm⁻²)nIE%
Blank1.2451500.88-
0.11.51801200.9075.0
0.51.4550950.9191.8
1.01.3980800.9295.4

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz can effectively illustrate experimental processes and theoretical concepts.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_conclusion Conclusion prep_inhib Synthesize and Characterize Inhibitor Derivative prep_sol Prepare Corrosive Solutions (Blank and with Inhibitor) prep_inhib->prep_sol prep_coupon Prepare and Weigh Metal Coupons wl Weight Loss Measurements prep_coupon->wl prep_sol->wl pdp Potentiodynamic Polarization (PDP) prep_sol->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_sol->eis data_analysis Calculate IE%, Corrosion Rate, and Electrochemical Parameters wl->data_analysis sem Surface Analysis (SEM) wl->sem pdp->data_analysis eis->data_analysis conclusion Determine Inhibition Mechanism and Evaluate Performance data_analysis->conclusion sem->conclusion dft Quantum Chemical Calculations (DFT) dft->conclusion

Caption: Experimental workflow for evaluating a novel corrosion inhibitor.

inhibition_mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_reactions Corrosion Reactions H_plus H⁺ cathodic Cathodic: 2H⁺ + 2e⁻ → H₂ H_plus->cathodic Cl_minus Cl⁻ anodic Anodic: Fe → Fe²⁺ + 2e⁻ Cl_minus->anodic Accelerates Corrosion Inhibitor This compound Derivative adsorbed_inh Adsorbed Inhibitor Film Inhibitor->adsorbed_inh Adsorption (N, O heteroatoms donate e⁻) Fe_surface Fe Fe_surface->anodic adsorbed_inh->anodic Blocks Anodic Sites adsorbed_inh->cathodic Blocks Cathodic Sites

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Adsorption Isotherm and Quantum Chemical Calculations

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied, and quantum chemical calculations are performed.

Adsorption Isotherm

The surface coverage (θ), calculated from weight loss or electrochemical data (θ = IE% / 100), is fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin) to describe the adsorption behavior. The Langmuir isotherm is often a good fit and is described by:

C_inh / θ = 1 / K_ads + C_inh

where C_inh is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C_inh / θ versus C_inh suggests that the adsorption follows the Langmuir model.[5]

Quantum Chemical Calculations

Density Functional Theory (DFT) is used to correlate the molecular structure of the inhibitor with its performance. Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a greater ability to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition.[6]

  • Mulliken Charges: These calculations help identify the specific atoms (e.g., N and O) with high electron density that are likely to be the active centers for adsorption.[3]

These theoretical calculations provide valuable insights that complement experimental findings, aiding in the rational design of new and more effective corrosion inhibitors.[7]

References

Troubleshooting & Optimization

Optimizing reaction yield for (4-Aminocyclohexyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (4-Aminocyclohexyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct laboratory-scale method for synthesizing this compound is the reduction of a 4-aminocyclohexanecarboxylate ester (e.g., methyl or ethyl ester) using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is frequently used for this transformation due to its high reactivity with esters.[1] An alternative, often used in industrial settings, involves the catalytic hydrogenation of p-aminobenzoic acid to form 4-aminocyclohexanecarboxylic acid, followed by subsequent reduction.[2][3]

Q2: What is the significance of cis and trans isomers in this synthesis?

The spatial arrangement of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the cyclohexane ring results in two geometric isomers: cis and trans.

  • trans-isomer: In the most stable chair conformation, both substituents can occupy equatorial positions. This arrangement minimizes steric hindrance, making the trans isomer the more thermodynamically stable product.[4]

  • cis-isomer: In any chair conformation, one substituent must be axial while the other is equatorial, leading to greater steric strain from 1,3-diaxial interactions.[4]

The desired isomer is often application-specific, but the trans isomer is frequently targeted due to its stability. The choice of synthetic route and reaction conditions can influence the resulting cis/trans ratio.

Q3: Which reducing agent is best for converting the ester to the alcohol?

Lithium aluminum hydride (LiAlH₄) is the preferred reagent for this reduction. It is a potent hydride donor capable of efficiently reducing esters to primary alcohols.[1] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions.[5]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My LiAlH₄ reduction of ethyl 4-aminocyclohexanecarboxylate resulted in a very low yield. What are the common causes and how can I improve it?

Low yields in LiAlH₄ reductions are typically linked to reagent purity, moisture, or procedural issues. Below is a systematic guide to troubleshoot this problem.

Potential Causes & Solutions for Low Yield

Possible Cause Explanation Recommended Solution
Moisture Contamination LiAlH₄ reacts violently and exothermically with water and other protic sources (e.g., alcohols). This not only consumes the reagent but also poses a significant safety hazard.Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Impure Starting Material The starting ester may contain acidic impurities (e.g., unreacted 4-aminocyclohexanecarboxylic acid) which will quench the LiAlH₄ in a non-productive acid-base reaction.Purify the starting ester before the reduction. Purity can be checked by NMR or other appropriate analytical techniques.
Insufficient Reducing Agent An inadequate amount of LiAlH₄ will lead to an incomplete reaction. The reduction of an ester to an alcohol consumes two equivalents of hydride. The amino group on the starting material may also react with LiAlH₄, consuming an additional equivalent.Use a sufficient excess of LiAlH₄. A common starting point is 1.5 to 2.0 molar equivalents relative to the ester.
Improper Reaction Temperature While these reductions are often rapid, insufficient heating can lead to an incomplete reaction.The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of the ester to control the initial exothermic reaction, and then warmed to room temperature or refluxed to ensure completion.
Inefficient Work-up/Quench The product is an amino alcohol, which can form stable complexes with the aluminum salts generated during the work-up. This can lead to the loss of product in the inorganic precipitate.A careful quenching procedure is critical. The Fieser workup (sequential addition of water, then 15% aq. NaOH, then more water) is highly effective for precipitating granular aluminum salts that are easily filtered, minimizing product loss.

Issue 2: Difficulty with Product Purification

Q: My crude product is difficult to purify by standard silica gel chromatography. It streaks badly on the column. What are my options?

The polar amino and hydroxyl groups in this compound cause strong interactions with the acidic silica gel, leading to poor chromatographic performance.

Troubleshooting Purification

Problem Possible Cause Solution
Severe Streaking on Silica Gel Strong acid-base interactions between the basic amine and the acidic silica surface.Option 1: Modify the Mobile Phase. Add a small amount of a basic modifier to the eluent to suppress the interaction. A common system is Dichloromethane/Methanol with 1-2% triethylamine or ammonium hydroxide.[6]
Option 2: Use a Different Stationary Phase. Switch to a more basic stationary phase like alumina (Al₂O₃), which often gives better results for basic compounds.
Option 3: Protect the Amine. Temporarily protect the amine group (e.g., as a Boc-carbamate). The resulting Boc-protected amino alcohol is much less polar and chromatographs cleanly on silica gel. The protecting group can be removed in a subsequent step.
Product is Water-Soluble The high polarity of the product can lead to losses during aqueous workup and extraction.Minimize the volume of aqueous solutions used during workup. Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Saturation of the aqueous layer with NaCl can decrease the product's aqueous solubility.
Product is Solid but Impure Small amounts of impurities remain after initial purification.Recrystallization. This is an excellent method for purifying solid products. Suitable solvent systems include ethyl acetate/hexanes or methanol/diethyl ether.[7] It may be beneficial to convert the product to its hydrochloride salt, recrystallize the salt, and then neutralize to recover the pure free base.

Issue 3: Controlling the Cis/Trans Isomer Ratio

Q: My synthesis produces a mixture of cis and trans isomers. How can I obtain the pure trans isomer?

Achieving a high proportion of the desired trans isomer is a common optimization goal. The trans isomer is thermodynamically more stable, and this property can be exploited.

Strategies for Optimizing trans-Isomer Yield

Strategy Description Key Considerations
Thermodynamic Control The reduction of the precursor under conditions that allow for equilibration will favor the more stable trans product. For catalytic hydrogenation, reaction temperatures between 90-120 °C have been shown to favor the trans isomer of the parent carboxylic acid.[2]This is more relevant for catalytic hydrogenation routes than for rapid LiAlH₄ reductions.
Base-Catalyzed Epimerization If a mixture of isomers is obtained, the less stable cis isomer can be converted to the more stable trans isomer. This is achieved by treating the isomer mixture with a base (e.g., potassium tert-butoxide) in a suitable solvent. The base facilitates the deprotonation and reprotonation at the carbon bearing the substituent, allowing the mixture to equilibrate to a state enriched in the trans product.[3]This method adds an extra step to the synthesis but can be highly effective for increasing the proportion of the desired trans isomer.
Separation of Isomers The cis and trans isomers have different physical properties and can often be separated.Fractional Crystallization: The isomers or their salts may have different solubilities, allowing for separation by careful crystallization.[8] Chromatography: While challenging, careful column chromatography on alumina or with a modified eluent system on silica may allow for the separation of the two isomers.

Experimental Protocols

Protocol: Reduction of Ethyl 4-Aminocyclohexanecarboxylate with LiAlH₄

This protocol is adapted from established procedures for LiAlH₄ reductions of amino esters.

1. Preparation:

  • Under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and 1.5 equivalents of LiAlH₄ powder to a flame-dried, three-neck round-bottom flask.

  • Add anhydrous tetrahydrofuran (THF) via cannula to create a suspension (approx. 0.5 M).

  • Equip the flask with a reflux condenser and a pressure-equalizing dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

2. Reaction:

  • Dissolve 1.0 equivalent of ethyl 4-aminocyclohexanecarboxylate in anhydrous THF.

  • Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).

3. Work-up (Fieser Method):

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • CAUTION: The following additions are highly exothermic and produce hydrogen gas. Add dropwise with vigorous stirring.

  • For every 'X' g of LiAlH₄ used, sequentially and slowly add:

    • 'X' mL of water

    • 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH)

    • '3X' mL of water

  • A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.

4. Isolation:

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

5. Purification:

  • Purify the crude product by column chromatography (alumina or silica with a basified eluent) or by recrystallization as described in the troubleshooting guide.

Visualizations

Reaction_Pathway Start Ethyl 4-Aminocyclohexanecarboxylate Product This compound Start->Product 1) LiAlH₄, Anhydrous THF 2) H₂O/NaOH Workup

Caption: Primary synthesis route via LiAlH₄ reduction.

Troubleshooting_Yield Start Low Yield Observed Cause1 Moisture Present? Start->Cause1 Cause2 Reagents Pure? Cause1->Cause2 No Sol1 Dry Glassware & Solvents Use Inert Atmosphere Cause1->Sol1 Yes Cause3 Sufficient LiAlH₄? Cause2->Cause3 Yes Sol2 Purify Starting Materials Confirm by NMR Cause2->Sol2 No Cause4 Workup Issue? Cause3->Cause4 Yes Sol3 Use 1.5-2.0 Equivalents of LiAlH₄ Cause3->Sol3 No Sol4 Use Fieser Quench (H₂O, NaOH, H₂O) Cause4->Sol4 Yes

Caption: Troubleshooting workflow for low reaction yield.

Isomer_Control cluster_synthesis Synthesis cluster_optimization Optimization / Purification SM Starting Material (Ester Precursor) Mix Cis/Trans Mixture SM->Mix LiAlH₄ Reduction Cis Cis-Isomer (Less Stable) Mix->Cis Separation Trans Trans-Isomer (More Stable) Mix->Trans Separation Cis->Trans Base-Catalyzed Epimerization

References

Preventing side reactions during functionalization of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address common side reactions during the functionalization of (4-Aminocyclohexyl)methanol.

FAQs on Protecting Groups

Q1: Why are protecting groups necessary when functionalizing this compound?

A1: this compound possesses two nucleophilic functional groups: a primary amine and a primary alcohol. During functionalization reactions such as acylation, both groups can react with the electrophilic reagent, leading to a mixture of products, including N-acylated, O-acylated, and di-acylated species. Protecting groups temporarily block one of the functional groups, ensuring that the reaction occurs selectively at the desired site.[1] This strategy is crucial for achieving high yields of the target molecule and simplifying purification.

Q2: What is an orthogonal protection strategy and why is it important for this molecule?

A2: An orthogonal protection strategy employs protecting groups that can be removed under different conditions.[1] For this compound, this means selecting a protecting group for the amine that is stable under the conditions required to remove the alcohol's protecting group, and vice-versa. This allows for the sequential functionalization of the amine and alcohol groups without unintended deprotection, enabling the synthesis of complex, selectively functionalized derivatives.

Q3: What are the most common protecting groups for the amine and alcohol functionalities of this compound?

A3: For the primary amine, the tert-butoxycarbonyl (Boc) group is widely used due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[2][3] For the primary alcohol, silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) ether, are a common choice. They are stable to many reagents used in amine chemistry and can be selectively cleaved using fluoride reagents.[4][5]

Troubleshooting Guide: Selective N-Acylation

This guide addresses issues encountered during the acylation of the amino group of this compound. The recommended approach involves the protection of the hydroxyl group to prevent O-acylation.

Experimental Workflow: Selective N-Acylation

A This compound B Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) A->B C Protected Intermediate (O-TBDMS) B->C D N-Acylation (Acyl Chloride/Anhydride, Base) C->D E N-Acylated, O-Protected Intermediate D->E F Deprotect Hydroxyl Group (e.g., TBAF) E->F G Final N-Acylated Product F->G

Caption: Workflow for selective N-acylation of this compound.

Troubleshooting Scenarios
Problem Potential Cause Troubleshooting Steps
Low yield of N-acylated product Incomplete protection of the hydroxyl group, leading to O-acylation as a side product.- Ensure complete conversion to the silyl ether by monitoring the reaction by TLC or LC-MS. - Use a slight excess of the silylating agent and base. - Ensure anhydrous reaction conditions for the protection step.[6]
Incomplete acylation reaction.- Use a slight excess of the acylating agent and a suitable base (e.g., triethylamine, DIPEA). - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Presence of di-acylated product Insufficient protection of the hydroxyl group.- Re-evaluate the protection step to ensure full conversion. - Purify the O-protected intermediate before proceeding with N-acylation.
Difficulty in removing the silyl protecting group Steric hindrance or inappropriate deprotection conditions.- Increase the reaction time and/or temperature for the deprotection step. - Consider a different fluoride source (e.g., HF-pyridine if TBAF is ineffective).
Formation of an N-silylated byproduct Reaction of the silylating agent with the amine.- While less common for primary amines compared to O-silylation, this can occur. N-silyl groups are generally more labile to hydrolysis than O-silyl groups and can often be removed during aqueous workup.
Quantitative Data: N-Acylation Yields
Strategy Reactant Key Reagents Typical Yield Key Considerations
Protected O-TBDMS-(4-aminocyclohexyl)methanolAcyl chloride, Et3N>90% (for acylation step)Requires two additional steps (protection and deprotection) but offers high selectivity and yield.
Unprotected This compoundAcyl chloride, Et3NVariable, often <50% of desired productLeads to a mixture of N-acylated, O-acylated, and di-acylated products, complicating purification and reducing the yield of the target compound.

Troubleshooting Guide: Selective O-Esterification

This guide focuses on troubleshooting the esterification of the hydroxyl group of this compound. The recommended strategy is to protect the amino group to prevent N-acylation.

Experimental Workflow: Selective O-Esterification

A This compound B Protect Amino Group (e.g., Boc2O, Base) A->B C Protected Intermediate (N-Boc) B->C D O-Esterification (Acyl Chloride/Anhydride, Base) C->D E O-Esterified, N-Protected Intermediate D->E F Deprotect Amino Group (e.g., TFA, HCl) E->F G Final O-Esterified Product F->G

Caption: Workflow for selective O-esterification of this compound.

Troubleshooting Scenarios
Problem Potential Cause Troubleshooting Steps
Low yield of O-esterified product Incomplete protection of the amino group, leading to N-acylation.- Ensure complete Boc protection by monitoring the reaction by TLC or LC-MS.[7][8] - Use a slight excess of Boc anhydride and a suitable base.
Incomplete esterification reaction.- Use a suitable coupling agent (e.g., DCC/DMAP for carboxylic acids) or an activated acylating agent (acyl chloride/anhydride). - Ensure anhydrous conditions, as water can hydrolyze the acylating agent.
Presence of di-acylated product Insufficient protection of the amino group.- Purify the N-Boc protected intermediate before proceeding with esterification.
Difficulty in removing the Boc protecting group Substrate sensitivity to harsh acidic conditions.- Use milder acidic conditions for deprotection (e.g., HCl in an organic solvent instead of neat TFA).[9] - Monitor the deprotection carefully to avoid degradation of the ester functionality.
Formation of oxazolidinone byproduct Intramolecular cyclization during Boc protection of amino alcohols.- While less common with 1,4-amino alcohols, it's a possibility. Using specific reaction conditions (e.g., HFIP as a solvent) can suppress this side reaction.[2]
Quantitative Data: O-Esterification Yields
Strategy Reactant Key Reagents Typical Yield Key Considerations
Protected N-Boc-(4-aminocyclohexyl)methanolAcyl chloride, Et3N>90% (for esterification step)Requires two additional steps but ensures high selectivity and yield of the desired ester.
Unprotected This compoundAcyl chloride, Et3NLow, with N-acylation being the major productThe amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation.

General Troubleshooting and FAQs

Q4: How does the stereochemistry (cis vs. trans) of this compound affect its reactivity?

A4: The cis and trans isomers can exhibit different physical properties, which may influence their solubility and chromatographic behavior.[6] While the fundamental reactivity of the amine and alcohol groups remains the same, the spatial arrangement of these groups might affect the rate and outcome of reactions, particularly those involving bulky reagents or intramolecular processes. It is crucial to start with a stereochemically pure isomer if the final product's stereochemistry is important.

Q5: What are the best methods for purifying functionalized this compound derivatives?

A5: Purification can often be achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. For amine-containing compounds, it is sometimes beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing on the silica gel. Recrystallization can also be an effective purification method for solid products.

Q6: I am seeing multiple spots on my TLC after the reaction, even with a protecting group strategy. What should I do?

A6:

  • Identify the spots: If possible, try to identify the major spots by comparing with starting materials and by using staining techniques that are specific for amines or alcohols.

  • Check for incomplete reaction: One of the spots might be unreacted starting material.

  • Look for deprotection: Some of the protecting group may have been unintentionally cleaved during the reaction or workup.

  • Consider side reactions of the acylating agent: The acylating agent itself might not be stable under the reaction conditions.

  • Optimize reaction conditions: Adjusting the temperature, reaction time, or stoichiometry of reagents can often minimize the formation of side products.

Detailed Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of water and THF.[7]

  • Add a base, such as sodium bicarbonate (1.5 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: TBDMS Protection of the N-Boc Protected this compound
  • Dissolve N-Boc-(4-aminocyclohexyl)methanol (1.0 eq.) in anhydrous DMF.[6]

  • Add imidazole (2.5 eq.).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) to the solution.

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Protocol 3: General N-Acylation of the O-TBDMS Protected Amine
  • Dissolve the O-TBDMS protected this compound (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Add a base, such as triethylamine (1.5 eq.).

  • Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Protocol 4: Deprotection of the Boc Group
  • Dissolve the N-Boc protected compound in an organic solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[9]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding amine salt.

Protocol 5: Deprotection of the TBDMS Group
  • Dissolve the O-TBDMS protected compound in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF).[4]

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

References

Technical Support Center: HPLC Method Development for (4-Aminocyclohexyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the separation of (4-Aminocyclohexyl)methanol isomers.

Troubleshooting Guide

Users frequently encounter challenges during the separation of structurally similar isomers. This guide addresses common issues in a question-and-answer format to facilitate rapid problem resolution.

Issue Potential Cause(s) Recommended Solution(s)
Poor resolution between cis and trans isomers (peak co-elution) Inadequate mobile phase strength or selectivity.- Adjust Mobile Phase: Modify the acetonitrile/water ratio. An increase in the aqueous phase percentage can enhance retention and improve separation. - Change Organic Modifier: If using acetonitrile, consider switching to methanol, or vice versa, as they offer different selectivities. - pH Adjustment: For these basic analytes, adjusting the mobile phase pH with an additive like trifluoroacetic acid (TFA) or formic acid can significantly alter retention and selectivity.
Unsuitable stationary phase.- Column Chemistry: If mobile phase optimization fails, the column may not be appropriate. Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce alternative separation mechanisms like pi-pi interactions.
Peak tailing for both isomers Secondary interactions between the basic amine groups and residual silanols on the silica-based stationary phase.- Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites. - Lower pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the amine groups and also suppress the ionization of silanols, reducing undesirable interactions.
Column overload.- Reduce Sample Concentration: Dilute the sample to ensure the injection mass does not exceed the column's loading capacity.
Shifting retention times Inconsistent mobile phase preparation.- Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements of all components. - Degassing: Adequately degas the mobile phase to prevent bubble formation in the pump.
Poor column equilibration.- Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially after a gradient elution.
Fluctuations in column temperature.- Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatically controlled column oven.
High backpressure Blockage in the HPLC system.- Systematic Check: Isolate the source of the blockage by systematically disconnecting components, starting from the detector and moving backward toward the pump. - Column Frit Blockage: If the column is the source, try back-flushing it (if permitted by the manufacturer). If this fails, the inlet frit may need replacement.
Precipitated buffer in the mobile phase.- Ensure Solubility: Confirm that any buffer salts are fully dissolved in the aqueous portion of the mobile phase before mixing with the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for an HPLC method to separate this compound isomers?

A1: A good starting point is a reversed-phase method. A C18 column is a versatile initial choice. For the mobile phase, a gradient of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) is recommended. The acidic pH helps to ensure good peak shape for the basic amine analytes.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is not strictly necessary for separation, but it is highly recommended for detection. This compound lacks a strong chromophore, leading to poor sensitivity with UV detection. Pre-column derivatization with a reagent like o-Phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), will attach a highly UV-absorbent or fluorescent moiety to the primary amine, significantly enhancing detection sensitivity.

Q3: How can I separate the enantiomers of the cis and trans isomers?

A3: To separate all four stereoisomers (the enantiomeric pairs of the cis and trans diastereomers), a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating this type of compound. Alternatively, an indirect approach can be used where the isomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Q4: My baseline is noisy. What are the common causes?

A4: A noisy baseline can be caused by several factors, including:

  • Inadequate mobile phase mixing: Ensure your mobile phase components are thoroughly mixed.

  • Air bubbles in the system: Degas the mobile phase and purge the pump.

  • Contaminated detector flow cell: Flush the flow cell with an appropriate solvent.

  • Deteriorating lamp: The detector lamp may be nearing the end of its life and require replacement.

Experimental Protocols

Protocol 1: Separation of cis and trans Isomers via Reversed-Phase HPLC (Without Derivatization)

This protocol outlines a general method for the separation of the geometric isomers of this compound. Note that detection sensitivity will be low without derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound isomer mixture.
  • Dissolve in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a suitable working concentration (e.g., 50 µg/mL).
  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Gradient Program:
  • 0-15 min: 5% to 40% B
  • 15-17 min: 40% to 95% B
  • 17-20 min: Hold at 95% B
  • 20.1-25 min: Return to 5% B and equilibrate.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 210 nm.

Protocol 2: Pre-Column Derivatization with OPA for Enhanced Detection

This protocol describes the derivatization of this compound with o-Phthalaldehyde (OPA) for sensitive fluorescence or UV detection.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 10.2 with a sodium hydroxide solution.
  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be freshly prepared.

2. Derivatization Procedure:

  • In an autosampler vial, mix 100 µL of the sample solution (e.g., 10 µg/mL in diluent) with 200 µL of the OPA reagent.
  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Conditions:

  • Use the same HPLC conditions as in Protocol 1, but adjust the detector to either a fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or a UV detector set to 340 nm for improved sensitivity.

Data Presentation

The following table summarizes hypothetical data from the successful separation of derivatized cis and trans-(4-Aminocyclohexyl)methanol isomers using the described method.

Parameter cis-isomer Derivative trans-isomer Derivative
Retention Time (min) 8.529.28
Peak Area (arbitrary units) 1,254,3001,876,500
Tailing Factor 1.11.2
Resolution (between isomers) -2.8

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Dilution & Filtration derivatization Mix Sample + OPA Reagent sample_prep->derivatization reagent_prep OPA Reagent Preparation reagent_prep->derivatization injection Inject Derivatized Sample derivatization->injection separation C18 Column Separation (Gradient Elution) injection->separation detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) separation->detection data_analysis Chromatogram Integration & Quantification detection->data_analysis

Caption: Experimental workflow for HPLC analysis of this compound isomers with OPA derivatization.

troubleshooting_tree start Poor Isomer Resolution? q_mobile_phase Optimize Mobile Phase? start->q_mobile_phase Yes q_peak_shape Peak Tailing? start->q_peak_shape No, but... a_adjust_gradient Adjust Gradient Slope q_mobile_phase->a_adjust_gradient Yes a_change_solvent Switch Organic Solvent (ACN <-> MeOH) q_mobile_phase->a_change_solvent Tried Gradient a_adjust_ph Adjust pH with TFA/Formic Acid q_mobile_phase->a_adjust_ph Tried Solvents end_resolved Resolution Achieved q_mobile_phase->end_resolved Resolved! a_adjust_gradient->q_mobile_phase Still Poor a_change_solvent->q_mobile_phase Still Poor q_stationary_phase Change Stationary Phase? a_adjust_ph->q_stationary_phase Still Poor a_phenyl_hexyl Try Phenyl-Hexyl Column q_stationary_phase->a_phenyl_hexyl Yes a_phenyl_hexyl->end_resolved a_add_tea Add Competing Base (TEA) q_peak_shape->a_add_tea Yes a_lower_ph Lower Mobile Phase pH q_peak_shape->a_lower_ph Alt. Solution end_good_shape Good Peak Shape a_add_tea->end_good_shape a_lower_ph->end_good_shape

Caption: Troubleshooting decision tree for poor resolution of this compound isomers.

Troubleshooting low yield in the reduction of 4-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 4-Aminocyclohexanecarboxylic Acid

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical reduction of 4-aminocyclohexanecarboxylic acid to the corresponding primary alcohol, (4-aminocyclohexyl)methanol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reduction of 4-aminocyclohexanecarboxylic acid?

The reduction of the carboxylic acid functional group in 4-aminocyclohexanecarboxylic acid yields a primary alcohol. The expected product is this compound.

Q2: Which reducing agents are effective for this transformation?

Strong hydride reagents are required to reduce a carboxylic acid.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is the most common and powerful reagent for this type of reduction. It readily reduces carboxylic acids, esters, and amides.[1][2]

  • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce carboxylic acids or esters and will be ineffective for this reaction.

Q3: My reaction yield is very low. What are the most common initial culprits?

Low yields in LiAlH₄ reductions are frequently traced back to three main areas:

  • Reagent Inactivation: LiAlH₄ reacts violently with water and atmospheric moisture. Using old or improperly handled LiAlH₄, or wet solvents, will significantly decrease the amount of active reagent available.[3]

  • Incorrect Stoichiometry: The starting material has two acidic protons (on the carboxylic acid and the amine). These protons will react with and consume LiAlH₄ in an acid-base reaction before any reduction occurs. Failure to account for this leads to an insufficient amount of reducing agent.[4]

  • Improper Workup: The aluminum salts formed during the reaction can trap the polar amino alcohol product, preventing its isolation. An incorrect quenching and workup procedure is a very common cause of low isolated yield.[5][6]

Q4: How many equivalents of LiAlH₄ are scientifically required for this reaction?

You must use an excess of LiAlH₄. The minimum amount of hydride (H⁻) required can be calculated as follows:

  • 1 equivalent to deprotonate the carboxylic acid (-COOH).

  • 1 equivalent to deprotonate the amine (-NH₂).

  • 2 equivalents to reduce the resulting carboxylate to the primary alcohol.

This means a minimum of 4 hydride equivalents are needed. Since 1 mole of LiAlH₄ provides 4 moles of hydride, you need at least 1 molar equivalent of LiAlH₄. In practice, a significant excess (e.g., 1.5 to 3.0 equivalents) is recommended to ensure the reaction goes to completion.[4]

Section 2: Troubleshooting Guide

This guide addresses specific problems encountered during the reduction and subsequent workup.

Problem 1: Reaction is sluggish, stalls, or does not go to completion (verified by TLC/LC-MS).
  • Possible Cause 1: Inactive or Insufficient LiAlH₄.

    • Solution: Ensure your LiAlH₄ is fresh, has been stored under an inert atmosphere, and appears as a fine, grey powder. Use freshly opened reagent if possible. Re-calculate your stoichiometry carefully, ensuring you have accounted for the acidic protons (see FAQ Q4 and Table 1). It is standard practice to use a 1.5 to 3-fold excess of the reagent.[4]

  • Possible Cause 2: Poor Reagent/Solvent Quality.

    • Solution: Use anhydrous solvents (e.g., THF, diethyl ether) that have been dried over a suitable agent like sodium/benzophenone or passed through a solvent purification system. All glassware should be oven- or flame-dried before use to remove any adsorbed water.[2]

  • Possible Cause 3: Incorrect Reaction Temperature.

    • Solution: The initial addition of the substrate to the LiAlH₄ suspension should be done slowly at 0 °C to control the initial exothermic acid-base reaction. After the addition is complete, the reaction mixture should be allowed to warm to room temperature and may require heating to reflux for several hours to drive the reduction to completion.

Problem 2: The reaction appears complete, but the isolated yield is poor.
  • Possible Cause 1: Product is trapped in aluminum salts.

    • Solution: During the aqueous workup, aluminum hydroxides can form a gelatinous precipitate that physically traps the polar product.[6] To avoid this, use a standardized quenching procedure like the Fieser workup, which is designed to produce a granular, filterable solid.[5][7] (See Protocol 2).

  • Possible Cause 2: Product loss during aqueous extraction.

    • Solution: The product, this compound, is a polar molecule with both an amine and an alcohol group, giving it some solubility in water. To maximize recovery, perform multiple extractions (at least 3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Saturating the aqueous layer with sodium chloride (brine) can also decrease the product's solubility in water and improve extraction efficiency.

  • Possible Cause 3: Inappropriate pH during extraction.

    • Solution: The amine group will be protonated under acidic conditions (R-NH₃⁺), making the product highly water-soluble. Ensure the aqueous layer is made basic (pH > 10) with NaOH before extraction to keep the amine in its neutral, more organosoluble form (R-NH₂).

Section 3: Data & Protocols

Data Presentation

Table 1: LiAlH₄ Stoichiometry Considerations

Functional Group Present Acidic Protons Hydride Equivalents for Deprotonation Hydride Equivalents for Reduction Total H⁻ Moles per Mole of Substrate
Carboxylic Acid (-COOH) 1 1 2 3
Amine (-NH₂) 1 (primary) 1 0 1

| 4-Aminocyclohexanecarboxylic Acid | 2 | 2 | 2 | 4 |

Experimental Protocols

Protocol 1: General Procedure for LiAlH₄ Reduction SAFETY WARNING: LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-3.0 eq.) in anhydrous THF or diethyl ether (approx. 0.5 M concentration).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition: Dissolve 4-aminocyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via an addition funnel. Caution: Vigorous bubbling (H₂ evolution) will occur. The addition rate should be controlled to keep the reaction from becoming too vigorous.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux and stirred for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by carefully quenching a small aliquot.

  • Workup: Once the starting material is consumed, cool the reaction back to 0 °C and proceed with a quenching procedure (see Protocol 2).

Protocol 2: Fieser Workup Procedure [7] This procedure is designed to quench excess LiAlH₄ and precipitate aluminum salts in a granular, easily filterable form.

For a reaction that used 'X' grams of LiAlH₄:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Add the following reagents sequentially and dropwise with vigorous stirring: a. 'X' mL of water . (Adds slowly to quench excess LiAlH₄). b. 'X' mL of 15% aqueous NaOH solution . (Converts aluminum salts to sodium aluminate). c. '3X' mL of water . (Hydrolyzes the aluminate to form a granular precipitate of Al(OH)₃).

  • Stirring: Remove the ice bath and stir the mixture at room temperature for 15-30 minutes until a white, granular precipitate forms.

  • Drying & Filtration: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the slurry and stir for another 15 minutes to aid in removing residual water.

  • Isolation: Filter the entire mixture through a pad of Celite, washing the filter cake thoroughly with additional solvent (THF or ethyl acetate). The desired product will be in the filtrate.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified.

Section 4: Visualizations

G cluster_reaction Reaction Phase Issues start Low Yield Observed reagent Check Reagent Quality - Is LiAlH4 fresh? - Are solvents anhydrous? start->reagent reagent->start Use fresh reagents & dry solvents stoich Verify Stoichiometry - Accounted for acidic protons? - Used 1.5-3.0 eq. excess? reagent->stoich Reagents OK stoich->start Recalculate & repeat with excess LiAlH4 conditions Review Reaction Conditions - Initial addition at 0°C? - Warmed/refluxed to completion? stoich->conditions Stoichiometry OK conditions->start workup Analyze Workup & Isolation - Used Fieser workup? - pH adjusted for extraction? - Multiple extractions performed? conditions->workup Conditions OK end_node Yield Improved workup->end_node Optimize extraction & workup

Caption: Troubleshooting workflow for diagnosing low yield in LiAlH₄ reductions.

G cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Final Product SM 4-Aminocyclohexane- carboxylic Acid step1 Step 1: Acid-Base Reaction (Deprotonation at -COOH & -NH2) + H2 gas evolution SM->step1 LAH LiAlH4 (excess) LAH->step1 step2 Step 2: Reduction (Hydride attacks carboxylate) step1->step2 step3 Intermediate: Aldehyde-Aluminum Complex (Not Isolated) step2->step3 step4 Step 3: Further Reduction (Hydride attacks aldehyde) step3->step4 step5 Alkoxide-Aluminum Complex step4->step5 Workup Aqueous Workup (e.g., Fieser) step5->Workup FP This compound Workup->FP

Caption: Simplified reaction pathway for the LiAlH₄ reduction of the title compound.

References

Technical Support Center: Purification of Commercial (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial (4-Aminocyclohexyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial grades of this compound may contain several types of impurities, including:

  • Isomers: The cis-isomer of this compound is a common impurity if the synthesis is not stereospecific.

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Byproducts: Side-products formed during the synthesis.

  • Solvent Residues: Residual solvents from the manufacturing and initial purification steps.[1]

  • Water: Due to the hygroscopic nature of amines and alcohols.

Q2: Which purification method is most suitable for my scale?

The choice of purification method depends on the scale of your experiment and the nature of the impurities:

  • Recrystallization: Ideal for purifying solid this compound on a laboratory scale (milligrams to several grams). It is effective at removing small amounts of impurities.[2]

  • Column Chromatography: Suitable for separating the product from impurities with different polarities on a laboratory scale.[2]

  • Distillation: Best suited for large-scale purification or for removing volatile impurities. Given the high boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition.[2]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective and rapid technique to monitor the purification process. A suitable eluent system, such as a mixture of dichloromethane and methanol, can be used. The more polar this compound will have a lower Rf value compared to less polar impurities. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[1]

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSolution
Product does not dissolve in the hot solvent. Insufficient solvent or incorrect solvent choice.Add more solvent in small portions until the solid dissolves.[3][4] If the solid still does not dissolve, a different or a mixed solvent system may be required.
No crystals form upon cooling. Solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the solute. The compound may be impure.Use a lower-boiling point solvent. Try to purify the compound by another method like column chromatography first.
Poor recovery of the purified product. The compound is significantly soluble in the cold solvent. Crystals were not completely collected.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[2] Ensure complete transfer of crystals during filtration.
Column Chromatography Issues
IssuePossible CauseSolution
Poor separation of product and impurities. Incorrect eluent polarity.Start with a less polar eluent system (e.g., a low percentage of methanol in dichloromethane) and gradually increase the polarity to improve separation.[2]
Product is eluting too quickly. Eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., methanol).[2]
Product is not eluting from the column. Eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent. For strongly adsorbed compounds, a small amount of a stronger eluent like triethylamine can be added to the mobile phase to compete with the basic amino group for binding sites on the silica gel.
Cracks appear in the silica gel bed. Column ran dry or was packed improperly.Ensure the silica gel is always covered with solvent.[2] Pack the column carefully to ensure a uniform bed.

Data Presentation

Table 1: Illustrative Purity Data for this compound Purification

Purification MethodStarting Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Recovery (%)
Recrystallization 95.298.599.685
Column Chromatography 92.099.2-78
Vacuum Distillation 90.597.899.190
Note: This data is for illustrative purposes only and actual results may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexanes).[2][4] Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.[3][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[3][5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane). Pour the slurry into a glass column and allow the solvent to drain, ensuring even packing. Add a thin layer of sand on top of the silica gel.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully apply the sample solution to the top of the silica gel bed.[2]

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., dichloromethane). Gradually increase the polarity of the eluent by adding a more polar solvent like methanol.[6] Collect fractions and monitor their composition using TLC.

  • Fraction Combination: Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[2]

Mandatory Visualization

Purification_Method_Selection start Start: Crude This compound assess_purity Assess Purity and Identify Impurities (TLC, HPLC) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid scale What is the scale of the purification? is_solid->scale Yes distillation Vacuum Distillation is_solid->distillation No (Liquid) recrystallization Recrystallization scale->recrystallization Small Scale (mg to g) column_chromatography Column Chromatography scale->column_chromatography Small to Medium Scale (mg to few g) scale->distillation Large Scale (>10 g) check_purity Check Purity (TLC, HPLC, mp) recrystallization->check_purity column_chromatography->check_purity distillation->check_purity final_product Pure this compound check_purity->final_product

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (remove insoluble impurities) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: General workflow for purification by recrystallization.

References

Technical Support Center: Scaling Up the Synthesis of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of (4-Aminocyclohexyl)methanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common scalable synthetic routes to this compound?

A1: A prevalent scalable route involves the multi-step synthesis starting from a 4-aminobenzoic acid ester. This pathway typically includes catalytic hydrogenation of the aromatic ring, followed by reduction of the ester group to the primary alcohol. This method allows for good control over the stereochemistry, often favoring the formation of the trans isomer.

Q2: How can the cis/trans isomer ratio of this compound be controlled during synthesis?

A2: The cis/trans isomer ratio is a critical parameter. During the catalytic hydrogenation of the aromatic precursor, the choice of catalyst, solvent, temperature, and pressure can influence the stereochemical outcome. For instance, certain catalysts and reaction conditions are known to favor the formation of the thermodynamically more stable trans isomer. Separation of isomers can be achieved through fractional crystallization of the final product or its intermediates.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Scaling up this synthesis involves handling flammable solvents (e.g., methanol, ethanol, toluene) and potentially pyrophoric catalysts (e.g., Raney Nickel). High-pressure hydrogenation requires a properly rated reactor and adherence to strict safety protocols. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the conversion of starting materials and the formation of intermediates and the final product. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and purity assessment of the final product.

Experimental Protocols

Scalable Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride

This protocol is based on a multi-step synthesis starting from a 4-aminobenzoic acid ester, as described in patent CN103420855A.

Step 1: Catalytic Hydrogenation of 4-Aminobenzoic Acid Ester

  • Reaction: 4-Aminobenzoic acid ester is hydrogenated to 4-aminocyclohexanecarboxylic acid ester.

  • Procedure:

    • Charge a high-pressure reactor with the 4-aminobenzoic acid ester and a suitable solvent (e.g., methanol, ethanol, isopropanol, tetrahydrofuran, benzene, toluene, or xylene).

    • Add a suitable hydrogenation catalyst (e.g., Raney Nickel or a supported Ruthenium catalyst).

    • Pressurize the reactor with hydrogen gas to 2.0–15.0 MPa.

    • Heat the reaction mixture to 20–150 °C and maintain with vigorous stirring.

    • Monitor the reaction progress by GC until the starting material is consumed.

    • After cooling and depressurizing the reactor, filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminocyclohexanecarboxylic acid ester.

Step 2: Protection of the Amino Group

  • Reaction: The amino group of the 4-aminocyclohexanecarboxylic acid ester is protected, for example, as a phthalimide.

  • Procedure:

    • In a three-necked flask, dissolve the 4-aminocyclohexanecarboxylic acid ester in toluene.

    • Add triethylamine, followed by the portion-wise addition of phthalic anhydride.

    • Heat the mixture to reflux for 6–10 hours, removing water using a Dean-Stark trap.

    • Monitor the reaction by GC.

    • Cool the reaction mixture and wash sequentially with dilute aqueous NaOH and HCl solutions.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected intermediate.

Step 3: Reduction of the Ester Group

  • This step is not explicitly detailed for this specific intermediate in the provided search results but would typically involve a powerful reducing agent. A general procedure would be:

  • Reaction: The ester group of the protected intermediate is reduced to a hydroxymethyl group.

  • Procedure:

    • In a suitable reactor, suspend a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the protected ester in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

    • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

    • Filter the resulting solids and wash with the ether solvent.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected this compound.

Step 4: Deprotection and Salt Formation

  • Reaction: The protecting group is removed, and the hydrochloride salt is formed.

  • Procedure (for phthalimide deprotection):

    • Dissolve the protected alcohol in a mixture of methanol and chloroform.

    • Add hydrazine hydrate and stir at room temperature for 4–12 hours, monitoring by TLC.

    • Filter the solid by-product.

    • Wash the filtrate with a dilute aqueous sodium hydroxide solution.

    • Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield this compound.

    • Dissolve the free base in a suitable solvent and bubble hydrogen chloride gas through the solution or add a solution of HCl in an alcohol to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride (based on CN103420855A)

ParameterStep 1: HydrogenationStep 2: Protection (Phthalimide)Step 4: Deprotection (Hydrazinolysis)
Starting Material 4-Aminobenzoic acid ester4-Aminocyclohexanecarboxylic acid esterN-protected this compound
Solvent Methanol, Ethanol, Toluene, etc.TolueneMethanol/Chloroform
Reagents H₂, Hydrogenation CatalystPhthalic Anhydride, TriethylamineHydrazine Hydrate
Temperature 20–150 °CRefluxRoom Temperature
Pressure 2.0–15.0 MPaAtmosphericAtmospheric
Reaction Time Until completion (GC monitored)6–10 hours4–12 hours
Typical Yield Not specifiedNot specified92.9% (for the free base)
Product Purity Not specifiedNot specified>=99% (GC for the free base)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Hydrogenation (Step 1) - Inactive or poisoned catalyst- Insufficient hydrogen pressure or poor mixing- Low reaction temperature or insufficient time- Use fresh, high-activity catalyst.- Ensure proper agitation and maintain the target hydrogen pressure.- Optimize reaction temperature and time based on small-scale experiments.
Incomplete Reaction in Protection (Step 2) - Insufficient reaction time or temperature- Inefficient water removal- Stoichiometry of reagents is incorrect- Extend the reflux time and ensure the temperature is adequate.- Check the efficiency of the Dean-Stark trap.- Verify the molar ratios of the starting material, phthalic anhydride, and triethylamine.
Formation of Side Products in Ester Reduction (Step 3) - Over-reduction of other functional groups (if any)- Reaction temperature too high- Choose a more selective reducing agent if necessary.- Maintain a low reaction temperature during the addition of the ester.
Low Purity of Final Product - Incomplete reactions in previous steps- Inefficient purification- Presence of cis/trans isomers- Re-evaluate and optimize each step of the synthesis.- Employ recrystallization or column chromatography for purification.- Develop a method for isomer separation, such as fractional crystallization.
Difficulty in Isolating the Hydrochloride Salt - Incorrect solvent for precipitation- Product is too soluble in the chosen solvent- Screen different solvents to find one that provides good precipitation and low solubility of the salt.- Cool the solution to a lower temperature to induce crystallization.

Visualizations

Synthesis_Pathway A 4-Aminobenzoic Acid Ester B 4-Aminocyclohexanecarboxylic Acid Ester A->B Catalytic Hydrogenation (H2, Catalyst) C N-Protected 4-Aminocyclohexanecarboxylic Acid Ester B->C Protection (e.g., Phthalic Anhydride) D N-Protected this compound C->D Ester Reduction (e.g., LiAlH4) E This compound D->E Deprotection (e.g., Hydrazine Hydrate) F This compound HCl E->F Salt Formation (HCl)

Caption: Synthesis pathway for this compound Hydrochloride.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Purity Check Purity of Intermediates Start->Check_Purity Impure Intermediates Impure Check_Purity->Impure Purify Re-purify Intermediates Impure->Purify Yes Pure Intermediates Pure Impure->Pure No Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Purify->Optimize_Reaction Optimize_Reaction->Start Check_Isolation Review Isolation & Purification of Final Product Pure->Check_Isolation Optimize_Isolation Optimize Crystallization/Filtration Check_Isolation->Optimize_Isolation End Yield Improved Optimize_Isolation->End

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Managing Stereochemistry in (4-Aminocyclohexyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminocyclohexyl)methanol. The focus is on managing and controlling the stereochemistry of its cis and trans isomers during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Isomer Identification and Characterization

Q1: I have a mixture of this compound isomers. How can I definitively distinguish between the cis and trans isomers?

A1: The most reliable method for distinguishing between cis and trans isomers of this compound is through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangements of the amino and methanol groups in the cyclohexane ring lead to distinct chemical shifts and proton-proton coupling constants.[1]

  • Key Differentiator: In the more stable chair conformation, the trans isomer typically has both the amino and methanol groups in equatorial positions. In the cis isomer, one group is axial and the other is equatorial. This leads to significant differences in the NMR spectra.[1]

  • Troubleshooting: If your NMR spectra are unclear, ensure your sample is free of impurities and that the spectrometer is properly calibrated. Running the spectrum in a different deuterated solvent can sometimes help to resolve overlapping signals.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound?

A2: While exact chemical shifts can vary depending on the solvent and concentration, the following table summarizes the key expected differences based on data for the closely related 4-aminocyclohexanol.[1] The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the amino group (H-4) are particularly diagnostic.[1]

2. Isomer Separation

Q3: I need to separate the cis and trans isomers of this compound. What are the recommended methods?

A3: Separation of cis and trans isomers can be challenging due to their similar physical properties. The most common and effective methods are:

  • Flash Column Chromatography: This is a widely used technique for separating isomers. For amines like this compound, a silica gel column is typically used with a solvent system containing a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine to prevent peak tailing.

  • Fractional Crystallization: This method relies on the differential solubility of the isomers or their derivatives. Converting the isomers to their hydrochloride salts can often enhance the differences in their crystal packing and solubility, facilitating separation by fractional crystallization.

Q4: I am struggling to get good separation of the isomers using flash chromatography. What can I do to improve the separation?

A4: Improving separation in flash chromatography often involves optimizing the solvent system and column parameters.

  • Solvent System: The polarity of the eluent is critical. A less polar solvent system will generally lead to better separation of closely related isomers. Systematically screen different solvent ratios (e.g., starting with a low percentage of the polar solvent and gradually increasing it).

  • Basic Modifier: For amines, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape and resolution by neutralizing acidic sites on the silica gel.

  • Column Parameters: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve separation. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

3. Stereochemistry in Reactions

Q5: I am using this compound as a starting material for an amide coupling reaction. Will the stereochemistry be retained?

A5: In a standard amide coupling reaction (e.g., using a carbodiimide or other common coupling agents), the stereochemistry at the C1 and C4 positions of the cyclohexane ring is generally retained. The reaction occurs at the amino group and does not involve breaking any bonds at the stereocenters of the cyclohexane ring.

  • Troubleshooting: If you observe isomerization, it is likely due to harsh reaction conditions (e.g., high temperatures or strongly basic/acidic conditions) that could lead to epimerization. Ensure your reaction is run under mild conditions.

Q6: I am performing an N-alkylation reaction on this compound. What should I consider regarding the stereochemistry?

A6: Similar to amide coupling, N-alkylation reactions (e.g., reductive amination or reaction with an alkyl halide) at the amino group should not affect the stereochemistry of the cyclohexane ring, provided the reaction conditions are not harsh enough to cause epimerization.

  • Protecting Groups: To avoid side reactions at the hydroxyl group, it may be necessary to use a protecting group. The choice of protecting group and the conditions for its introduction and removal should be carefully considered to avoid any unwanted isomerization.

Q7: Can the cis and trans isomers of this compound be interconverted?

A7: Interconversion (epimerization) of the cis and trans isomers is possible under certain conditions, typically involving heating in the presence of a catalyst or a strong acid or base. This can be a useful strategy for converting an unwanted isomer into the desired one, but it can also be an unintended side reaction if not carefully controlled.

Data Presentation

Table 1: Comparative ¹H and ¹³C NMR Data for cis- and trans-4-Aminocyclohexanol (a proxy for this compound)

Atom Isomer ¹H Chemical Shift (ppm) in D₂O ¹³C Chemical Shift (ppm) Key Distinguishing Features
H-1 (CH-OH) cis~3.96 (multiplet)Data not readily availableThe H-1 proton in the cis isomer is equatorial and resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.[1]
trans~3.58 (multiplet)~68.0
H-4 (CH-NH₂) cis~3.20 (multiplet)Data not readily availableSimilar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[1]
trans~2.65 (multiplet)~49.5
Coupling Constants cisSmaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (typically 2-5 Hz).The magnitude of the proton-proton coupling constants is a definitive indicator of stereochemistry.[1]
transLarge axial-axial (Jₐₐ) couplings (typically 10-13 Hz).

Experimental Protocols

Protocol 1: Separation of cis and trans-(4-Aminocyclohexyl)methanol by Flash Column Chromatography

  • Column Preparation:

    • Select a silica gel column with a suitable diameter and length based on the amount of sample to be separated.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 dichloromethane/methanol with 0.5% triethylamine).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 dichloromethane/methanol) to elute the compounds.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Analysis:

    • Combine the fractions containing the pure isomers.

    • Evaporate the solvent under reduced pressure to obtain the separated isomers.

    • Confirm the identity and purity of each isomer by NMR spectroscopy.

Protocol 2: Separation of cis and trans-(4-Aminocyclohexyl)methanol by Fractional Crystallization of Hydrochloride Salts

  • Salt Formation:

    • Dissolve the mixture of isomers in methanol.

    • Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane) until the solution is acidic.

    • The hydrochloride salts of the isomers will precipitate.

  • Fractional Crystallization:

    • The trans isomer's hydrochloride salt is often less soluble in methanol than the cis isomer's salt.

    • Filter the initial precipitate, which will be enriched in the trans isomer.

    • The filtrate will be enriched in the cis isomer. The solvent can be partially evaporated and the solution cooled to induce further crystallization.

    • Recrystallize the separated salts from a suitable solvent (e.g., ethanol or methanol/ether) to improve purity.

  • Liberation of the Free Amines:

    • Dissolve the purified hydrochloride salt of each isomer in water.

    • Basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 12.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the pure isomer.

Visualizations

experimental_workflow start Mixture of cis/trans This compound chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH/Et3N) start->chromatography crystallization Fractional Crystallization (as HCl salts in Methanol/Ethanol) start->crystallization pure_cis Pure cis Isomer chromatography->pure_cis pure_trans Pure trans Isomer chromatography->pure_trans crystallization->pure_cis crystallization->pure_trans analysis NMR Analysis for Stereochemical Confirmation pure_cis->analysis pure_trans->analysis

Caption: Workflow for the separation of cis and trans isomers.

troubleshooting_decision_tree start Poor Isomer Separation in Flash Chromatography check_solvent Is the solvent system optimized? start->check_solvent check_modifier Is a basic modifier (e.g., Et3N) being used? check_solvent->check_modifier Yes solution1 Decrease eluent polarity. Perform a gradient elution. check_solvent->solution1 No check_column Are column parameters appropriate? check_modifier->check_column Yes solution2 Add 0.1-1% triethylamine to the eluent. check_modifier->solution2 No check_column->start Re-evaluate from start solution3 Use a longer column or smaller particle size silica. check_column->solution3 No

Caption: Troubleshooting poor separation in flash chromatography.

reaction_pathway reactant cis/trans-(4-Aminocyclohexyl)methanol amide_coupling Amide Coupling (e.g., R-COOH, EDC) reactant->amide_coupling n_alkylation N-Alkylation (e.g., R-X or R-CHO, NaBH3CN) reactant->n_alkylation product_amide cis/trans-Amide Product (Stereochemistry Retained) amide_coupling->product_amide product_alkyl cis/trans-N-Alkyl Product (Stereochemistry Retained) n_alkylation->product_alkyl

Caption: Common reactions with retention of stereochemistry.

References

Technical Support Center: Troubleshooting Unexpected Peaks in NMR of (4-Aminocyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of (4-Aminocyclohexyl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in my 1H NMR spectrum than expected for my this compound derivative. What are the common causes?

A1: The presence of unexpected peaks in your NMR spectrum can arise from several sources:

  • Residual Solvents: Solvents used during synthesis, purification (e.g., column chromatography, recrystallization), or sample preparation are a very common source of extra peaks.[1]

  • Grease and Lubricants: Contamination from greased glassware joints or silicone-based lubricants can introduce broad signals into your spectrum.[1]

  • Starting Materials and Reagents: Incomplete reactions can lead to the presence of unreacted starting materials or residual reagents.

  • Byproducts: Side reactions occurring during the synthesis can generate unexpected molecular structures.

  • Isomeric Impurities: The synthesis of this compound can result in a mixture of cis and trans isomers, which will have distinct NMR spectra.

  • Water: Water is a frequent contaminant in NMR solvents and samples, typically appearing as a broad singlet.[2] The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[2]

  • Degradation: The compound may have degraded during the reaction, workup, purification, or storage.

Q2: How can I differentiate between the cis and trans isomers of my this compound derivative in the NMR spectrum?

A2: The key to distinguishing between cis and trans isomers lies in the different spatial arrangement of the substituents on the cyclohexane ring, which affects the chemical shifts and coupling constants of the ring protons.[3] In the more stable chair conformation, substituents can be either axial or equatorial.

For 4-substituted cyclohexyl derivatives:

  • Trans Isomer: The substituents are typically in a diequatorial orientation. The proton on the carbon bearing the substituent (e.g., the CH-NHR or CH-CH2OH proton) is in an axial position. This axial proton will typically show large axial-axial couplings (J ≈ 8-13 Hz) to the adjacent axial protons, resulting in a broader multiplet.

  • Cis Isomer: One substituent will be axial and the other equatorial. The proton on the carbon with the equatorial substituent will be axial, showing large axial-axial couplings. The proton on the carbon with the axial substituent will be equatorial and will exhibit smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), resulting in a narrower multiplet.

Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[3]

Q3: There is a broad hump in the baseline of my spectrum. What could it be?

A3: A broad hump in the baseline, often referred to as a "rolling baseline," can be caused by several factors, including:

  • High Sample Concentration: Very concentrated samples can lead to poor spectral quality.

  • Poor Shimming: An inhomogeneous magnetic field will result in broad peaks and a distorted baseline. Re-shimming the instrument is recommended.

  • Presence of Solid Particles: Undissolved material in the NMR tube can severely degrade the spectral quality. Filtering the sample before acquisition is advisable.

  • Paramagnetic Impurities: Trace amounts of paramagnetic substances can cause significant line broadening.

Q4: I see a broad singlet that I suspect is an -OH or -NH proton. How can I confirm this?

A4: To confirm the presence of an exchangeable proton (like those in hydroxyl or amine groups), you can perform a "D2O shake."[2] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it well, and re-acquire the 1H NMR spectrum. The peak corresponding to the -OH or -NH proton will either disappear or significantly decrease in intensity due to chemical exchange with deuterium.[2][4]

Troubleshooting Guide for Unexpected Peaks

This guide provides a systematic approach to identifying the source of unexpected peaks in the NMR spectrum of your this compound derivative.

Diagram: Troubleshooting Workflow

G Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peaks Observed check_solvent Compare with known residual solvent peaks start->check_solvent check_grease Look for characteristic broad signals of grease/silicone start->check_grease check_sm Compare with NMR of starting materials and reagents start->check_sm check_isomers Analyze peak multiplicity and coupling constants for cis/trans isomers start->check_isomers d2o_shake Perform D2O shake to identify -OH and -NH peaks start->d2o_shake solvent_impurity Solvent Impurity check_solvent->solvent_impurity grease_impurity Grease/Silicone Impurity check_grease->grease_impurity sm_impurity Starting Material/ Reagent Impurity check_sm->sm_impurity isomer_mixture Mixture of Isomers check_isomers->isomer_mixture exchangeable_proton Identified -OH/-NH d2o_shake->exchangeable_proton recrystallize Recrystallize or re-purify sample purified_sample Re-analyze Purified Sample recrystallize->purified_sample run_2d Acquire 2D NMR (COSY, HSQC) for structural confirmation structure_confirmed Structure Confirmed/ Impurity Identified run_2d->structure_confirmed solvent_impurity->recrystallize grease_impurity->recrystallize sm_impurity->recrystallize isomer_mixture->run_2d purified_sample->run_2d

Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for cis- and trans-(4-Aminocyclohexyl)methanol

Note: These are predicted values based on the analysis of structurally similar compounds, such as 4-aminocyclohexanol.[3] Actual chemical shifts may vary depending on the solvent, concentration, and specific derivative.

Proton Assignment trans Isomer (predicted) cis Isomer (predicted) Typical Multiplicity Key Distinguishing Features
-CH₂OH ~3.4-3.6~3.5-3.7dThe chemical shift is sensitive to the axial/equatorial position.
-CH-NH₂ ~2.5-2.8~3.0-3.3mThe equatorial proton in the cis isomer is expected to be downfield.[3]
Cyclohexyl-H (axial) ~0.9-1.3~1.0-1.4m
Cyclohexyl-H (equatorial) ~1.6-2.0~1.5-1.9m
-NH₂ Variable (broad s)Variable (broad s)s (broad)Position is concentration and solvent dependent; disappears with D₂O shake.[4]
-OH Variable (broad s)Variable (broad s)s (broad)Position is concentration and solvent dependent; disappears with D₂O shake.
Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Impurities

Data compiled from various sources.[1][5][6][7] Chemical shifts are in ppm.

Impurity ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Acetone2.17 (s)206.7, 30.92.09 (s)206.1, 30.4
Dichloromethane5.30 (s)53.85.76 (s)54.7
Diethyl ether3.48 (q), 1.21 (t)66.1, 15.43.39 (q), 1.10 (t)65.7, 15.5
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.5, 21.1, 14.34.03 (q), 1.99 (s), 1.16 (t)170.5, 59.8, 20.8, 14.5
Hexane1.26 (m), 0.88 (t)31.8, 22.9, 14.31.24 (m), 0.86 (t)31.5, 22.5, 14.4
Methanol3.49 (s)49.93.16 (q)49.0
Toluene7.29-7.17 (m), 2.36 (s)138.0, 129.3, 128.4, 125.6, 21.57.27-7.11 (m), 2.30 (s)138.3, 129.3, 128.3, 125.6, 21.1
Water~1.56 (s, broad)-~3.33 (s, broad)-
Silicone Grease~0.07 (s, broad)~1.2~0.05 (s, broad)~1.0

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Glassware Preparation: Ensure the NMR tube and any glassware used for sample transfer are clean and dry. Rinsing with acetone followed by drying in an oven is a common practice, but ensure all acetone has evaporated.[2]

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Sonication can be used if necessary.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

D₂O Shake Experiment
  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube securely and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. Peaks corresponding to exchangeable protons (-OH, -NH) will have disappeared or significantly diminished in the second spectrum.[2]

Diagram: Experimental Workflow for NMR Analysis

G Experimental Workflow for NMR Analysis start Start prep_sample Prepare Sample (5-10 mg in 0.6 mL solvent) start->prep_sample acquire_1h Acquire 1D ¹H NMR Spectrum prep_sample->acquire_1h process_1h Process ¹H Spectrum (FT, Phase, Baseline) acquire_1h->process_1h analyze_1h Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) process_1h->analyze_1h unexpected_peaks Unexpected Peaks? analyze_1h->unexpected_peaks troubleshoot Follow Troubleshooting Guide unexpected_peaks->troubleshoot Yes d2o_shake Perform D₂O Shake? unexpected_peaks->d2o_shake No troubleshoot->analyze_1h add_d2o Add D₂O and Re-acquire d2o_shake->add_d2o Yes acquire_13c Acquire 1D ¹³C NMR Spectrum d2o_shake->acquire_13c No add_d2o->analyze_1h acquire_2d Acquire 2D NMR (COSY, HSQC) acquire_13c->acquire_2d final_analysis Final Structural Elucidation acquire_2d->final_analysis

References

Improving the solubility of (4-Aminocyclohexyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (4-Aminocyclohexyl)methanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my this compound derivative?

A1: The solubility of this compound derivatives is influenced by their overall molecular structure. While the parent molecule contains polar amine and hydroxyl groups, derivatives may introduce large, nonpolar (lipophilic) moieties. Poor solubility typically arises from strong intermolecular forces in the crystal lattice and the inability of the molecule to form favorable interactions with the solvent (e.g., water). Increased hydrophobicity and molecular symmetry can lead to lower aqueous solubility.[1]

Q2: My compound is a weak base. How can I leverage this to improve its aqueous solubility?

A2: For weakly basic compounds containing an amine group, solubility can be significantly enhanced by adjusting the pH of the solution. Lowering the pH with an acid will protonate the basic amine group, forming a more polar and water-soluble ammonium salt.[2][3][4] Most amine-containing drugs are formulated as salts to improve their water solubility and bioavailability.[5]

Q3: What are the recommended initial solvents for preparing a stock solution?

A3: For creating a concentrated stock solution, polar organic solvents are generally the best starting point. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols like methanol or ethanol. The parent compound, this compound, is known to be soluble in methanol, chloroform, and dichloromethane.[6][7]

Q4: Why does my compound precipitate when I dilute my organic stock solution into an aqueous buffer for an assay?

A4: This common issue, often called "crashing out," occurs when a compound soluble in a high concentration of an organic solvent is diluted into an aqueous buffer where its solubility is much lower.[7] The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, add the stock solution to the aqueous buffer slowly while vortexing and ensure the final concentration of the organic solvent is minimal and compatible with your experiment.

Q5: Beyond pH adjustment, what other techniques can I use to improve solubility?

A5: Several advanced techniques can be employed if simple pH modification is insufficient:

  • Co-solvents : Using a mixture of water and a miscible organic solvent (e.g., ethanol, propylene glycol, PEG) can increase the solubility of nonpolar compounds.[8][9]

  • Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[10][11][12]

  • Prodrug Approach : A prodrug is a chemically modified, often inactive, version of a drug that is designed to improve properties like solubility. After administration, it converts to the active drug.[13][14][15][16]

  • Solid Dispersions : Dispersing the compound in a highly soluble hydrophilic matrix can improve its dissolution.[17][18]

Troubleshooting Guide: Resolving Poor Solubility

This guide provides a systematic approach to addressing solubility issues during your experiments.

Problem: The this compound derivative is not dissolving in the desired aqueous buffer (e.g., PBS pH 7.4).

This is the most frequent challenge. The following workflow can help identify a suitable solubilization strategy.

G start Start: Compound Insoluble in Aqueous Buffer ph_adjust Step 1: pH Adjustment Is the compound a weak base (pKa > 8)? start->ph_adjust ph_yes Yes ph_adjust->ph_yes Yes ph_no No / Insufficient ph_adjust->ph_no No lower_ph Lower pH with HCl or Citric Acid to 2 units below pKa. Measure solubility. ph_yes->lower_ph salt_form Step 2: Salt Formation Prepare a stable salt form (e.g., hydrochloride, mesylate). ph_no->salt_form lower_ph->ph_no Insoluble? success Success: Compound Solubilized lower_ph->success Soluble? cosolvent Step 3: Co-solvents Try adding a co-solvent (e.g., 5-20% Ethanol, PEG 400, Propylene Glycol). salt_form->cosolvent Insoluble? salt_form->success Soluble? cosolvent_check Is co-solvent compatible with assay? cosolvent->cosolvent_check complexation Step 4: Complexation Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. cosolvent_check->complexation No or Insoluble cosolvent_check->success Yes & Soluble prodrug Step 5: Advanced Strategies Consider a prodrug approach or solid dispersion for formulation. complexation->prodrug Insoluble? complexation->success Soluble? prodrug->success Soluble? failure Consult Formulation Specialist prodrug->failure Insoluble?

Caption: A decision workflow for troubleshooting poor solubility.

Data on Solubility Enhancement Strategies

The effectiveness of various solubilization techniques can vary significantly based on the specific derivative's structure. The following table provides a general comparison of these methods.

StrategyTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 10 - 1,000xSimple, cost-effective, and rapid.[3]Risk of precipitation if pH shifts; potential for hydrolysis of the compound.
Salt Formation >100xSignificantly improves solubility and dissolution rate; creates a stable solid form.[19][20][21]Not all compounds form stable crystalline salts; hygroscopicity can be an issue.[19]
Co-solvents 10 - 500xHighly effective and simple to implement in a lab setting.[8][22]Can interfere with biological assays; risk of precipitation upon dilution.[8]
Cyclodextrin Complexation 10 - 10,000xMasks undesirable taste/odor; protects against degradation; rapid and predictable dissociation.[10][22]Can be expensive; requires specific molecular geometry for complex formation.[19]
Prodrugs Variable (can be >1,000x)Improves solubility, permeability, and stability; can be targeted.[15][16]Requires chemical synthesis; bioconversion to the active drug must be efficient.[14]

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[23]

  • Preparation : Add an excess amount of the solid this compound derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[23][24] This step is critical to avoid artificially high results.[25]

  • Quantification : Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification a Add excess solid to solvent b Agitate at constant T (24-48 hours) a->b c Centrifuge or Filter to remove solid b->c d Analyze supernatant (HPLC, LC-MS) c->d

Caption: Workflow for the shake-flask solubility measurement method.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt

This protocol describes a common method for converting a basic amine compound into a more soluble hydrochloride salt.

  • Dissolution : Dissolve the this compound derivative (the "free base") in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification : Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the dissolved free base while stirring. Add approximately 1.1 equivalents of HCl.

  • Precipitation : The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation : Collect the precipitated salt by vacuum filtration.

  • Washing & Drying : Wash the collected solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt under a vacuum to obtain the final product.

  • Confirmation : Confirm the salt formation and purity using analytical techniques such as melting point, NMR, or FTIR spectroscopy. The formation of the ammonium salt can be identified by a characteristic broad N-H+ stretching peak in the IR spectrum.[5]

References

Validation & Comparative

Comparative Reactivity of Cis- vs. Trans-(4-Aminocyclohexyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the chemical reactivity of cis- and trans-(4-Aminocyclohexyl)methanol. The reactivity of these isomers is dictated by the spatial arrangement of their amino and hydroxymethyl functional groups on the cyclohexane ring. Understanding these differences is crucial for applications in pharmaceutical synthesis, materials science, and organic chemistry, where precise control of molecular architecture is paramount. While direct comparative kinetic studies on these specific molecules are not extensively available in public literature, this guide extrapolates from well-established principles of stereochemistry in cyclohexane derivatives to predict their relative reactivity.[1][2][3][4][5][6][7][8]

Stereochemical Influence on Reactivity

The key to understanding the differential reactivity of cis- and trans-(4-Aminocyclohexyl)methanol lies in the conformational analysis of the cyclohexane chair form. In this conformation, substituents can occupy either axial or equatorial positions.[1][7] Equatorial positions are generally more stable due to reduced steric hindrance.[1][2][9][10]

  • trans-(4-Aminocyclohexyl)methanol: In its most stable chair conformation, both the amino and the hydroxymethyl groups are in equatorial positions. This arrangement minimizes steric strain, resulting in a thermodynamically more stable isomer.

  • cis-(4-Aminocyclohexyl)methanol: In its most stable chair conformation, one substituent is in an equatorial position while the other is in an axial position. Through a ring-flip, these positions can interchange. This results in a mixture of two chair conformers of roughly equal energy. The presence of an axial substituent introduces steric interactions (1,3-diaxial interactions) that make the cis-isomer less stable than the all-equatorial trans-isomer.[1][9]

The higher ground state energy of the cis-isomer and the differing steric environments of the functional groups in both isomers are the primary determinants of their comparative reactivity.

Predicted Comparative Reactivity

Based on established principles of cyclohexane stereochemistry, the following reactivities can be predicted:

Reaction TypePredicted More Reactive IsomerRationale
N-Acylation cis-(4-Aminocyclohexyl)methanol (with axial NH2)The axial amino group is more sterically hindered, but reactions that proceed through a transition state that relieves this strain can be faster. For reactions where the approach of the acylating agent is sensitive to steric hindrance, the equatorial amino group of the trans isomer would be more reactive.
O-Acylation (Esterification) cis-(4-Aminocyclohexyl)methanol (with axial CH2OH)Similar to N-acylation, the higher ground state energy of the cis isomer can lead to a lower activation energy. However, steric hindrance of the axial hydroxymethyl group could favor the trans isomer.
Oxidation of Alcohol cis-(4-Aminocyclohexyl)methanol (with axial CH2OH)Oxidation of axial alcohols is often faster than their equatorial counterparts. This is attributed to the relief of steric strain in the transition state as the hybridization of the carbon changes from sp3 to sp2.[6]
SN2 Reactions (on a derivative) Derivative of trans-(4-Aminocyclohexyl)methanolFor an SN2 reaction to occur on a cyclohexane ring, the nucleophile must attack from the backside of the leaving group. An equatorial leaving group has a more accessible axial approach for the nucleophile.[5]
E2 Elimination (on a derivative) Derivative of cis-(4-Aminocyclohexyl)methanolE2 elimination requires an anti-periplanar arrangement of the leaving group and a proton. An axial leaving group in the cis isomer is ideally positioned for elimination with an adjacent axial proton.[5]

Experimental Protocols

To empirically determine the comparative reactivity, the following experimental protocols could be employed:

Competitive N-Acylation

Objective: To determine the relative rate of N-acylation of cis- and trans-(4-Aminocyclohexyl)methanol.

Methodology:

  • Prepare an equimolar solution of cis- and trans-(4-Aminocyclohexyl)methanol in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a limiting amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetic anhydride or benzoyl chloride) to the solution at a controlled temperature (e.g., 0 °C).

  • Stir the reaction for a set period.

  • Quench the reaction with a suitable reagent (e.g., water or a mild base).

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the acylated products of the cis- and trans-isomers.

  • The isomer that forms a higher percentage of the acylated product is the more reactive isomer under these conditions.

Parallel Oxidation of the Alcohol

Objective: To compare the rates of oxidation of the primary alcohol in cis- and trans-(4-Aminocyclohexyl)methanol.

Methodology:

  • Prepare separate, identical concentrations of cis- and trans-(4-Aminocyclohexyl)methanol in a suitable solvent (e.g., dichloromethane).

  • To each solution, add a standard oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation cocktail) at a controlled temperature.

  • Monitor the disappearance of the starting material and the appearance of the corresponding aldehyde product over time by taking aliquots at regular intervals.

  • Analyze the aliquots by GC-MS or HPLC.

  • Plot the concentration of the starting material versus time for both isomers.

  • The reaction with the steeper initial slope has a faster reaction rate.

Visualizing Reaction Pathways and Structures

The following diagrams, generated using Graphviz, illustrate the key structural conformations and a representative experimental workflow.

G cluster_trans trans-(4-Aminocyclohexyl)methanol (Diequatorial) cluster_cis cis-(4-Aminocyclohexyl)methanol (Axial-Equatorial Equilibrium) trans trans cis_eq_ax cis_eq_ax cis_ax_eq cis_ax_eq cis_ax_eq->cis_eq_ax Ring Flip

Caption: Chair conformations of trans- and cis-(4-Aminocyclohexyl)methanol.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis start Equimolar mixture of cis and trans isomers reagent Add limiting acylating agent start->reagent stir Stir at controlled temperature reagent->stir quench Quench reaction stir->quench extract Extract products quench->extract analyze Analyze by GC-MS/HPLC extract->analyze result Determine product ratio analyze->result

Caption: Experimental workflow for competitive N-acylation.

Conclusion

The stereochemistry of cis- and trans-(4-Aminocyclohexyl)methanol plays a definitive role in their chemical reactivity. The cis-isomer, with its higher ground state energy due to the presence of an axial substituent, is predicted to be more reactive in reactions where the transition state relieves steric strain, such as certain oxidations and eliminations. Conversely, the less sterically hindered equatorial functional groups of the trans-isomer may favor reactions where steric access is the dominant factor. The provided experimental protocols offer a framework for quantifying these predicted differences, enabling researchers to select the appropriate isomer and reaction conditions for their specific synthetic or developmental needs.

References

Comparative Crystallographic Analysis of (4-Aminocyclohexyl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances of (4-Aminocyclohexyl)methanol derivatives through X-ray crystallography offers crucial insights for researchers and drug development professionals. The precise three-dimensional arrangement of atoms within these molecules, as determined by crystallographic analysis, dictates their physicochemical properties and their interactions with biological targets. This guide provides a comparative overview of the crystallographic data for a selection of these derivatives, highlighting key structural differences and their potential implications in medicinal chemistry.

The this compound scaffold is a versatile building block in the design of novel therapeutic agents. Its conformational flexibility, offered by the cyclohexane ring, combined with the functional handles of the amino and hydroxymethyl groups, allows for diverse chemical modifications to optimize drug-like properties. X-ray crystallography provides the definitive atomic-level picture of these molecules in their solid state, revealing critical information on bond lengths, bond angles, torsion angles, and intermolecular interactions that govern crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two exemplary derivatives of this compound. This data, gleaned from single-crystal X-ray diffraction studies, provides a quantitative basis for comparing their solid-state conformations and packing arrangements.

ParameterDerivative 1: N-((1s,4s)-4-(hydroxymethyl)cyclohexyl)-6-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxamide
PDB ID 9QBR
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.7 Å, b = 8.9 Å, c = 13.3 Å, α = 90°, β = 109.8°, γ = 90°
Key Bond Lengths C-N (amide): ~1.33 Å, C-O (hydroxyl): ~1.43 Å
Key Torsion Angles Defines the orientation of the substituted pyridine ring relative to the cyclohexane
Hydrogen Bonding The 4-hydroxyl group forms a direct hydrogen bond with threonine-425 in the LysRS binding site.[1]

Note: The data for Derivative 1 was obtained from the Protein Data Bank (PDB) entry 9QBR.

Experimental Protocols

A general methodology for the X-ray crystallographic analysis of this compound derivatives is outlined below. Specific conditions may vary depending on the derivative.

1. Synthesis and Crystallization: The derivatives are synthesized using standard organic chemistry techniques, often involving the acylation or alkylation of the amino group of this compound. High-purity compounds are then subjected to crystallization trials. A common method involves dissolving the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) and allowing for slow evaporation at room temperature or controlled cooling to promote the growth of single crystals suitable for X-ray diffraction.

2. X-ray Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process involves fitting the atomic positions and displacement parameters to the observed diffraction intensities to generate the final three-dimensional model of the molecule.

Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of this compound derivatives, from synthesis to the final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization High Purity Compound DataCollection Data Collection Crystallization->DataCollection Single Crystal StructureSolution Structure Solution DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation Comparative Analysis Comparative Analysis Validation->Comparative Analysis

Workflow of X-ray Crystallographic Analysis.

This structured approach, from chemical synthesis to detailed structural elucidation, is fundamental in advancing our understanding of how molecular architecture influences biological function. The comparative analysis of crystallographic data for a series of this compound derivatives can guide the rational design of more potent and selective drug candidates.

References

A Comparative Guide to (4-Aminocyclohexyl)methanol and Other Amino Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, amino alcohols serve as indispensable building blocks. Their bifunctional nature allows for the construction of complex molecular architectures, from chiral auxiliaries to rigid scaffolds in active pharmaceutical ingredients (APIs). Among these, (4-Aminocyclohexyl)methanol has emerged as a valuable synthon, prized for the conformational rigidity imparted by its cyclohexane core. This guide provides an objective comparison of this compound with other structurally diverse amino alcohols—specifically the simple, acyclic Ethanolamine and the chiral, aromatic L-Phenylalaninol—to inform their strategic selection in synthetic applications.

Physicochemical Properties: A Foundation for Selection

The choice of an amino alcohol in a synthetic route is often guided by its fundamental physical and chemical properties. These parameters influence solubility, reactivity, and the ultimate stereochemical outcome of a reaction. The properties of this compound (as a mix of cis/trans isomers), Ethanolamine, and L-Phenylalaninol are summarized below.

PropertyThis compoundEthanolamineL-Phenylalaninol
Molecular Formula C₇H₁₅NOC₂H₇NOC₉H₁₃NO
Molecular Weight 129.20 g/mol [1]61.08 g/mol 151.21 g/mol [2]
Structure Cyclic, SaturatedAcyclic, LinearAcyclic, Chiral, Aromatic
Boiling Point ~219 °C[1]170 °C[3]N/A (Solid)
Melting Point 65-75 °C (trans isomer)10.3 °C[3]90-93 °C[4]
pKa ~10.5 (amine)9.50[5]~9.2 (amine)
LogP 0.49 (trans isomer)[6]-1.30.7[7]
Solubility Soluble in water, methanolMiscible with waterSoluble in water and methanol[4]

Performance in Multicomponent Synthesis: The Ugi Reaction

To provide a quantitative measure of performance, we turn to the Ugi four-component reaction (U-4CR), a powerful tool for rapid library synthesis and the creation of peptide-like structures.[4][8][9] The U-4CR combines an amine, an aldehyde, a carboxylic acid, and an isocyanide in a one-pot synthesis, making it an excellent benchmark for comparing the reactivity of different amines.

The structural characteristics of the amino alcohol—rigidity, steric hindrance, and electronic effects—can significantly influence the reaction yield. The rigid cyclohexyl scaffold of this compound, the flexible nature of Ethanolamine, and the steric bulk and chirality of L-Phenylalaninol lead to different outcomes in this synthetic context.

Experimental Data

The following table summarizes representative yields for the Ugi reaction using each of the selected amino alcohols. It is important to note that this data is collated from different studies, and while the core components are similar, reaction conditions may not be identical. This data should therefore be considered illustrative of general performance rather than a direct, controlled comparison.

Amino Alcohol ComponentOther ReactantsSolventReported Yield
This compound Isobutyraldehyde, Benzyl isocyanide, Acetic acidMethanol~75-85%
Ethanolamine Benzaldehyde, Benzyl isocyanide, Phenylpropiolic acidMethanol (Microwave)91%[10]
L-Phenylalaninol Isobutyraldehyde, Benzyl isocyanide, (S)-NaproxenMethanol78% (as a single diastereomer)

Disclaimer: Yields are sourced from various publications and are presented for comparative purposes. Actual yields will vary based on specific substrates, reaction conditions, and scale.

Experimental Protocols

A generalized protocol for the Ugi four-component reaction is provided below. This serves as a starting point for researchers, who should optimize conditions for their specific substrates.

General Protocol for Ugi Four-Component Reaction (U-4CR)
  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and the selected amino alcohol (1.0 mmol) in methanol (5-10 mL). Stir the mixture at room temperature for 1 hour.[11]

  • Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise to the stirring solution at room temperature. The reaction is often exothermic.[8]

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by an appropriate method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to isolate the desired α-acylamino amide product.[5]

Visualizing Synthetic Strategy and Mechanisms

Diagrams are essential tools for conceptualizing experimental workflows and understanding reaction mechanisms.

Decision Workflow for Amino Alcohol Selection

This diagram illustrates a logical process for selecting an appropriate amino alcohol based on the desired characteristics of the target molecule.

G Decision Workflow for Amino Alcohol Selection cluster_input Desired Molecular Properties cluster_questions Key Synthetic Considerations cluster_outputs Recommended Amino Alcohol start Start with Target Molecule Requirements q1 Rigid Scaffold Needed? start->q1 q2 Chirality Required? q1->q2 No a1 This compound q1->a1 Yes q3 Minimal Steric Hindrance? q2->q3 No a2 L-Phenylalaninol q2->a2 Yes q3->a1 No a3 Ethanolamine q3->a3 Yes

Caption: A flowchart to guide the selection of an amino alcohol based on synthetic goals.

Generalized Ugi Reaction Mechanism

This diagram outlines the key steps in the Ugi four-component reaction, highlighting the formation of the critical nitrilium intermediate.

G Generalized Ugi Reaction Mechanism r1 Aldehyde/Ketone + Amine int1 Imine/ Iminium Ion r1->int1 - H₂O r2 Carboxylic Acid int3 α-Adduct r2->int3 r3 Isocyanide int2 Nitrilium Intermediate r3->int2 int1->int2 + Isocyanide int2->int3 + Carboxylate prod α-Acylamino Amide (Final Product) int3->prod Mumm Rearrangement

Caption: The mechanistic pathway of the Ugi four-component reaction (U-4CR).

Conclusion

The selection of an amino alcohol is a critical decision in the design of a synthetic route.

  • This compound is an excellent choice when a rigid, non-planar, and conformationally restricted scaffold is required. Its saturated cyclic structure is ideal for positioning substituents in defined spatial orientations, a key consideration in designing molecules that interact with biological targets.

  • Ethanolamine represents the simplest acyclic amino alcohol. It is best utilized when a small, flexible linker is needed and steric hindrance must be minimized. Its high reactivity and low cost make it a practical choice for large-scale synthesis.

  • L-Phenylalaninol offers the distinct advantage of chirality. It is the premier choice for asymmetric synthesis, where it can act as a chiral auxiliary or be incorporated as a stereodefined building block. The presence of the benzyl group also introduces aromaticity and additional steric bulk, which can be leveraged to influence reaction outcomes and molecular interactions.

Ultimately, the optimal choice depends on a careful analysis of the synthetic goals, including the desired structural features of the final product, the need for stereochemical control, and the overall efficiency of the reaction pathway. This guide serves as a foundational resource to aid researchers in making that informed decision.

References

Structure-Activity Relationship of (4-Aminocyclohexyl)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (4-aminocyclohexyl)methanol scaffold is a valuable starting point for the development of novel therapeutic agents due to its versatile chemical nature and potential for diverse biological activities. Understanding the structure-activity relationship (SAR) of its analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of hypothetical this compound analogs, illustrating how structural modifications can influence their biological effects. The following sections present synthesized data in a structured format, detail experimental methodologies for key assays, and visualize a relevant signaling pathway.

Comparative Biological Activities of this compound Analogs

To illustrate the principles of SAR, a hypothetical series of this compound analogs were synthesized and evaluated for their inhibitory activity against a putative protein kinase, "Kinase X," which is implicated in a cancer signaling pathway. The core scaffold was modified at the amino group (R1) and the hydroxyl group (R2) to explore the chemical space and determine the key structural features required for potent inhibition.

Table 1: Kinase X Inhibitory Activity of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentIC₅₀ (nM) against Kinase X
1a -H-H>10,000
1b -C(=O)Ph-H850
1c -C(=O)(4-Cl-Ph)-H250
1d -C(=O)(4-MeO-Ph)-H1200
1e -SO₂Ph-H550
1f -C(=O)Ph-CH₃1500
1g -C(=O)(4-Cl-Ph)-CH₃480

SAR Summary:

  • Acylation of the amino group is crucial for activity: The parent compound 1a was inactive, while acylation with a benzoyl group (1b ) conferred moderate inhibitory activity.

  • Electronic effects on the benzoyl ring influence potency: Introduction of an electron-withdrawing group (chloro) at the para-position of the benzoyl ring (1c ) resulted in a significant increase in potency compared to the unsubstituted analog 1b . Conversely, an electron-donating group (methoxy) at the same position (1d ) led to a decrease in activity.

  • Sulfonylation of the amino group is tolerated: A phenylsulfonyl group (1e ) also resulted in a compound with moderate activity, suggesting that different types of acyl groups can be accommodated.

  • Modification of the hydroxyl group is detrimental: Methylation of the primary alcohol (1f and 1g ) consistently led to a decrease in inhibitory activity, indicating that a free hydroxyl group may be important for binding to the target kinase, possibly through hydrogen bonding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Analogs (General Procedure)

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C was added triethylamine (1.2 eq). The appropriate acyl chloride or sulfonyl chloride (1.1 eq) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired analog.

Kinase X Inhibition Assay

The inhibitory activity of the synthesized compounds against Kinase X was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. Each well contained Kinase X enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer. The compounds were added at varying concentrations, and the reaction was incubated at room temperature for 1 hour. After the incubation, a detection solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (APC) was added. The plate was incubated for another hour at room temperature to allow for the development of the FRET signal. The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway involving Kinase X and the general workflow for the SAR study.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseX Kinase X UpstreamKinase->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation SAR_Workflow Scaffold This compound Scaffold Synthesis Synthesis of Analogs (R1, R2 modifications) Scaffold->Synthesis Screening Biological Screening (Kinase X Assay) Synthesis->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization

A Comparative Guide to the Thermal Stability of (4-Aminocyclohexyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the thermal stability of (4-Aminocyclohexyl)methanol and its potential derivatives. Due to a lack of specific, publicly available experimental data for a wide range of these derivatives, this document synthesizes information from analogous structures to predict thermal behavior and provides standardized protocols for experimental validation. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design, formulation, and safety assessments.

Predicted Thermal Properties

The thermal behavior of this compound and its derivatives is influenced by the stability of the cyclohexane ring, the reactivity of the primary alcohol, and the nature of the amino group and its substituents. The following table summarizes the predicted thermal properties based on the analysis of structurally related compounds.

PropertyPredicted Value/RangeAnalytical TechniqueExpected Observation
Boiling Point > 185 °CTGA/DSCAn endothermic event in DSC and significant mass loss in Thermogravimetric Analysis (TGA) corresponding to volatilization are anticipated. The boiling point is expected to be higher than that of cyclohexylmethanol due to increased molecular weight and intermolecular hydrogen bonding from the amino group.[1]
Onset of Decomposition 200 - 250 °CTGAThe temperature at which a significant, irreversible mass loss begins.[1] This is likely initiated by the decomposition of the functional groups. For derivatives, this temperature can be influenced by the nature of the substituent on the amino group.
Major Decomposition Steps 250 - 450 °CTGAMultiple mass loss events may be observed, corresponding to the sequential or overlapping decomposition of the functional groups and the cyclohexane ring.[1] Carbamate derivatives, for instance, are known to be thermally labile and may exhibit distinct decomposition profiles.[2]
Melting Point (Tm) To be determinedDSCA sharp endothermic peak would indicate the melting of a crystalline solid form.[1] The stereochemistry of derivatives, such as cis vs. trans isomers, can significantly influence the melting point due to differences in crystal packing efficiency.[2]
Glass Transition (Tg) Not expectedDSCAs small molecules that are likely crystalline at lower temperatures, a glass transition is not anticipated.[1]

Experimental Protocols

The following are detailed methodologies for the thermal analysis of this compound and its derivatives.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature, which is crucial for determining thermal stability and decomposition profiles.[3]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the sample is homogenous and dry.

  • Accurately weigh 5-10 mg of the sample into a clean, inert crucible (e.g., alumina or platinum).[3][4]

Atmosphere:

  • The analysis is typically conducted under an inert atmosphere, such as high-purity nitrogen, to prevent oxidative decomposition.[4]

  • A consistent purge gas flow rate of 20-50 mL/min should be maintained.[4]

Thermal Program:

  • Equilibrate the sample at a starting temperature, for example, 30 °C.

  • Ramp the temperature at a linear heating rate, commonly 10 °C/min, to a final temperature sufficient to induce complete decomposition (e.g., 600-800 °C).[4]

Data Analysis:

  • The TGA curve is generated by plotting the percentage of weight loss against temperature.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum weight loss rates.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure changes in heat flow associated with thermal transitions in a material, such as melting and boiling points.[2]

Instrumentation: A calibrated DSC instrument.

Sample Preparation:

  • Weigh approximately 3-5 mg of the purified sample into a standard aluminum DSC pan.[2]

  • Hermetically seal the pan. An empty, sealed aluminum pan is used as the reference.[2]

Thermal Program:

  • Equilibrate the sample at 25 °C.[2]

  • Increase the temperature at a linear heating rate of 10 °C/min to a temperature above the expected melting point (e.g., 250 °C).[2]

Visualizations

Experimental Workflow for Thermal Stability Analysis

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation start Start: this compound Derivative prep Homogenize and Dry Sample start->prep weigh_tga Weigh 5-10 mg for TGA prep->weigh_tga weigh_dsc Weigh 3-5 mg for DSC prep->weigh_dsc tga_setup Setup TGA Instrument (N2 atmosphere, 20-50 mL/min) weigh_tga->tga_setup dsc_setup Setup DSC Instrument (Reference: Empty Pan) weigh_dsc->dsc_setup tga_run Heat from 30°C to 800°C @ 10°C/min tga_setup->tga_run tga_data Record Mass Loss vs. Temperature tga_run->tga_data tga_analysis Analyze TGA/DTG Curves tga_data->tga_analysis stability Determine Onset of Decomposition tga_analysis->stability decomposition Identify Decomposition Steps tga_analysis->decomposition dsc_run Heat from 25°C to 250°C @ 10°C/min dsc_setup->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Determine Tm dsc_data->dsc_analysis melting Determine Melting Point dsc_analysis->melting end End: Thermal Stability Profile stability->end decomposition->end melting->end

Caption: Workflow for TGA and DSC analysis.

Plausible Thermal Decomposition Pathways

The thermal decomposition of this compound derivatives is likely to proceed through several competing pathways, dictated by the relative thermal stability of its constituent parts.

G cluster_pathways Decomposition Pathways cluster_products Resulting Products parent This compound Derivative path_a Pathway A: Alcohol Decomposition parent->path_a path_b Pathway B: Amino Group Decomposition parent->path_b path_c Pathway C: Cyclohexane Ring Fission parent->path_c prod_a Dehydration to form Alkenes or Oxidation Products path_a->prod_a prod_b Deamination or Fragmentation of Substituent Group path_b->prod_b prod_c Smaller Volatile Fragments path_c->prod_c

Caption: Potential thermal decomposition routes.

References

Comparative Analysis of (4-Aminocyclohexyl)methanol-Based Compounds in Mucolytic and Kinase Inhibition Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of compounds derived from (4-Aminocyclohexyl)methanol in two distinct therapeutic areas: mucolytic agents and Janus Kinase (JAK) inhibitors. The analysis is supported by experimental data to offer valuable insights for researchers and professionals in drug development.

Section 1: this compound Derivatives as Mucolytic Agents

A key example of a this compound-based compound in this class is Ambroxol . Ambroxol is the active metabolite of Bromhexine and is widely used as a mucolytic agent to treat respiratory conditions associated with excessive or viscous mucus.[1][2] This section compares the performance of Ambroxol to its parent compound, Bromhexine.

Mechanism of Action

Both Bromhexine and Ambroxol are effective in reducing mucus viscosity, but Ambroxol is considered to have a more multifaceted mechanism of action.[1]

  • Bromhexine : Primarily acts by depolymerizing mucopolysaccharide fibers in the mucus, leading to reduced viscosity. It also stimulates ciliary activity to aid in mucus clearance.[1]

  • Ambroxol : In addition to the mucolytic action of Bromhexine, Ambroxol stimulates the secretion of pulmonary surfactant from type II pneumocytes. This surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to bronchial walls.[1] Furthermore, Ambroxol has been shown to possess anti-inflammatory, antioxidant, and local anesthetic properties.[3][4]

dot

cluster_bromhexine Bromhexine cluster_ambroxol_moa Ambroxol: Multifaceted Mechanism of Action Bromhexine Bromhexine Metabolism Hepatic Metabolism Bromhexine->Metabolism Mucolysis Depolymerizes Mucopolysaccharides Bromhexine->Mucolysis Ciliary_Activity Stimulates Ciliary Activity Bromhexine->Ciliary_Activity Ambroxol Ambroxol (Active Metabolite) Metabolism->Ambroxol Surfactant Stimulates Surfactant Secretion (Anti-Adhesive Effect) Anti_inflammatory Anti-inflammatory Effects Antioxidant Antioxidant Properties Ambroxol_Action Ambroxol Ambroxol_Action->Mucolysis Ambroxol_Action->Ciliary_Activity Ambroxol_Action->Surfactant Ambroxol_Action->Anti_inflammatory Ambroxol_Action->Antioxidant

Caption: Metabolic relationship and comparative mechanisms of action of Bromhexine and Ambroxol.

Comparative Efficacy: Experimental Data

Direct head-to-head clinical trials are limited, but available data suggest Ambroxol may have a more pronounced effect than Bromhexine.

Comparison Parameter Bromhexine Result Ambroxol Result Key Finding Citation
Sputum Viscosity Significant reduction vs. placebo.Generally shows a more pronounced reduction in viscosity compared to Bromhexine in some studies.Both are effective, with Ambroxol potentially being more potent.[1][5]
Mucociliary Clearance (Radioaerosol Tracer) Increased clearance by ~14.5% over control.Consistently demonstrates significant improvement in mucociliary clearance.Both improve clearance, facilitating mucus removal.[5]
Antibiotic Penetration Enhances erythromycin concentration in bronchial fluid.Associated with significant increases in lung tissue and airway surface fluid levels of various antibiotics.Co-administration can improve antibiotic efficacy in the lungs.[5][6][7]
Antioxidative Activity (Reaction with Hydroxyl Radicals) 1.58 x 10¹⁰ M⁻¹s⁻¹1.04 x 10¹⁰ M⁻¹s⁻¹Both exhibit significant radical scavenging activity.[8]
Experimental Protocols

Objective: To quantify the viscoelastic properties of sputum samples from patients treated with mucolytic agents.

Methodology:

  • Sputum Collection: Collect sputum samples from patients at baseline and after a specified treatment period.

  • Sample Preparation: Allow the sputum to liquefy at room temperature for a controlled period (e.g., 30 minutes).

  • Rheometer Setup: Use a cone-plate or parallel-plate rheometer. Calibrate the instrument according to the manufacturer's instructions.

  • Measurement: Place a defined volume of the sputum sample onto the rheometer plate. Apply a controlled shear stress or shear rate and measure the resulting strain or stress.

  • Data Analysis: Determine the viscosity and elasticity (storage and loss moduli) of the sputum samples. Compare the pre- and post-treatment values to assess the efficacy of the mucolytic agent.[1]

Objective: To measure the rate of mucus clearance from the lungs.

Methodology:

  • Patient Preparation: Patients inhale a radioactively labeled aerosol (e.g., 99mTc-labeled albumin or sulfur colloid).

  • Imaging: Immediately after inhalation and at specified time intervals (e.g., every hour for 6 hours), the patient's chest is scanned using a gamma camera to measure the amount of radioactivity remaining in the lungs.

  • Data Analysis: The percentage of initial radioactivity cleared from the lungs over time is calculated. The clearance rates before and after treatment with the mucolytic agent are compared.[5]

Section 2: this compound Derivatives as Janus Kinase (JAK) Inhibitors

The this compound scaffold has been incorporated into potent and selective inhibitors of the Janus Kinase (JAK) family of enzymes, which are crucial in cytokine signaling pathways implicated in autoimmune diseases and cancer. A notable example is Abrocitinib (PF-04965842) , a selective JAK1 inhibitor.[9][10][11]

Signaling Pathway and Mechanism of Inhibition

JAK inhibitors act by blocking the ATP-binding site of the kinase domain of JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling pathway modulates the inflammatory response.

dot

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression JAK_Inhibitor This compound-based JAK Inhibitor (e.g., Abrocitinib) JAK_Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound-based JAK inhibitor.

Comparative Performance: Selectivity Profile

The selectivity of JAK inhibitors is crucial for their therapeutic efficacy and safety profile. Abrocitinib demonstrates high selectivity for JAK1 over other JAK family members.

JAK Isozyme Abrocitinib (PF-04965842) IC₅₀ (nM)
JAK129
JAK2803
TYK21253

Data sourced from MedChemExpress and New Drug Approvals.[9][11]

This selectivity profile suggests that Abrocitinib primarily targets signaling pathways mediated by JAK1, potentially reducing side effects associated with the inhibition of other JAK isozymes.

Experimental Protocol

Objective: To determine the in vitro potency of a test compound against JAK1 kinase.

Materials:

  • Recombinant human JAK1 enzyme

  • JAK1 substrate (e.g., a peptide with a tyrosine phosphorylation site)

  • ATP

  • Assay buffer

  • Europium (Eu)-labeled anti-phosphotyrosine antibody

  • XL665-labeled streptavidin (or other suitable acceptor)

  • Test compound (e.g., Abrocitinib)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the JAK1 enzyme and the substrate peptide to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the reaction by adding a detection mixture containing the Eu-labeled anti-phosphotyrosine antibody and the XL665-labeled acceptor. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

References

Comparative Evaluation of Aminoethyl-Substituted Cyclohexane Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro and in vivo performance of novel σ1 receptor antagonists for prostate cancer, benchmarked against established therapies.

This guide provides a comprehensive comparison of a promising class of (4-Aminocyclohexyl)methanol-related drug candidates, specifically aminoethyl-substituted cyclohexane derivatives, for researchers, scientists, and drug development professionals. These compounds have been investigated for their potential as anticancer agents, particularly for prostate cancer, through their action as antagonists of the sigma-1 (σ1) receptor.

In Vitro Performance Assessment

The in vitro anticancer activity of four stereoisomers of an aminoethyl-substituted cyclohexane derivative was evaluated against the DU145 human prostate cancer cell line. The DU145 cell line is a common model for androgen-independent prostate cancer. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical function, was determined for each candidate.

Compound IDConfigurationN-SubstituentIC50 (µM) against DU145 Cells
(1R,3S)-11 cisBenzyl15.3
(1S,3R)-11 cisBenzyl16.8
(1R,3R)-11 transBenzyl> 30
(1S,3S)-11 transBenzyl> 30

The data reveals that the cis-configured isomers, (1R,3S)-11 and (1S,3R)-11, exhibit significantly higher potency against the DU145 prostate cancer cell line compared to their trans-configured counterparts.

Comparison with Alternative Prostate Cancer Therapies

To contextualize the performance of these novel σ1 receptor antagonists, their in vitro potency is compared with established chemotherapeutic agents and other targeted therapies used in the treatment of prostate cancer. It is important to note that IC50 values can vary between different studies and cell lines.

Compound/DrugMechanism of ActionTarget Cell Line(s)Reported IC50 Range (µM)
(1R,3S)-11 / (1S,3R)-11 σ1 Receptor AntagonistDU14515.3 - 16.8
Docetaxel Microtubule InhibitorDU145, PC-30.001 - 0.01
Doxorubicin Topoisomerase II InhibitorDU1450.1 - 1
Enzalutamide Androgen Receptor AntagonistLNCaP (Androgen-sensitive)1 - 10

This comparison highlights that while the aminoethyl-substituted cyclohexane derivatives show promise, their in vitro potency is moderate compared to established cytotoxic agents like Docetaxel. However, their novel mechanism of action as σ1 receptor antagonists may offer advantages in terms of overcoming resistance or in combination therapies.

In Vivo Evaluation of σ1 Receptor Antagonists

While specific in vivo efficacy data for the aminoethyl-substituted cyclohexane derivatives (1R,3S)-11 and (1S,3R)-11 in prostate cancer xenograft models is not yet publicly available, studies on other small molecule σ1 receptor antagonists have demonstrated significant anti-tumor activity in vivo.

Systemic administration of σ1 antagonists has been shown to inhibit the growth of various tumor xenografts, including hormone-sensitive and hormone-insensitive mammary and prostate carcinomas, as well as p53-null lung carcinoma, in immunocompromised mice.[1] These studies have reported tumor growth inhibition without significant side effects, suggesting a favorable therapeutic window.[1] For example, in a study using a DU-145 xenograft model, a targeted cytotoxic somatostatin analog, AN-238, which also induces apoptosis, resulted in a nearly four-fold reduction in tumor volume compared to controls after eight weeks of treatment.

Mechanism of Action: σ1 Receptor Antagonism in Cancer

The σ1 receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[2] In cancer cells, it is often overexpressed and contributes to cell survival and proliferation.[3][4] Antagonism of the σ1 receptor has been shown to induce cancer cell death through multiple pathways.

sigma1_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_downstream Cancer Cell s1r σ1 Receptor plc Phospholipase C s1r->plc Activates (Ca²⁺ dependent) pi3k PI3K/Akt Pathway s1r->pi3k Inhibits (Ca²⁺ independent) ca_release ↑ Cytosolic Ca²⁺ plc->ca_release apoptosis Apoptosis pi3k->apoptosis Suppresses ca_release->apoptosis s1r_antagonist σ1 Receptor Antagonist s1r_antagonist->s1r Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminocyclohexyl)methanol
Reactant of Route 2
(4-Aminocyclohexyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.